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  • Product: 4-(3-Methylphenyl)piperazin-1-amine

Core Science & Biosynthesis

Foundational

Biological Activity and Pharmacological Utility of 4-(3-Methylphenyl)piperazin-1-amine: A Technical Guide

Executive Summary In modern medicinal chemistry, 4-(3-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(m-tolyl)piperazine, CAS: 1260651-53-3) serves as a privileged pharmacophore and versatile building block. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-(3-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(m-tolyl)piperazine, CAS: 1260651-53-3) serves as a privileged pharmacophore and versatile building block. While the free amine exhibits baseline monoaminergic activity, its true biological significance is unlocked when functionalized at the N1-amino position. Derivatives of this scaffold—such as hydrazones, amides, and hydantoin-3-acetates—demonstrate profound biological activities, most notably in neurotropic modulation (5-HT and Dopamine receptors) [1] and the reversal of multidrug resistance (MDR) via P-glycoprotein (P-gp) inhibition [2].

This whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and self-validating experimental protocols used to evaluate the biological activity of this critical synthon.

Structural Rationale & Pharmacophore Dynamics

The 1-amino-4-arylpiperazine class is renowned for its ability to interact with diverse biological targets. The specific inclusion of the m-tolyl (3-methylphenyl) group provides two critical advantages:

  • Steric Bulk and Lipophilicity: The meta-methyl substitution optimally fills the hydrophobic pockets of monoamine G-protein coupled receptors (GPCRs), significantly enhancing binding affinity[1].

  • Versatile Functionalization: The N1-primary amine acts as a highly reactive nucleophile. It allows for rapid condensation with aldehydes or acyl chlorides, locking the flexible piperazine ring into a rigid, bioactive conformation necessary for target specificity.

G Precursor 4-(3-Methylphenyl) piperazin-1-amine Reaction Condensation Reaction (TEA, DCM, 0°C to RT) Precursor->Reaction Nucleophilic Attack Reagent Electrophilic Partner (e.g., Acid Chloride / Aldehyde) Reagent->Reaction Substrate Intermediate Crude Amide / Hydrazone Derivative Reaction->Intermediate Elimination of H2O/HCl Purification Flash Chromatography & Recrystallization Intermediate->Purification Isolation Product Purified Bioactive Pharmacophore Purification->Product >98% Purity Achieved

Chemical Synthesis Workflow for Bioactive Arylpiperazine Derivatives.

Neurotropic Activity: 5-HT and Dopamine Receptor Modulation

Arylpiperazines are foundational to the development of atypical antipsychotics and thymoleptics (antidepressants). Derivatives of 4-(3-methylphenyl)piperazin-1-amine exhibit high affinity for Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2/D3) receptors[1].

Mechanism of Action

The m-tolyl group intercalates into the transmembrane domains of the 5-HT1A receptor via π−π stacking and hydrophobic interactions. Upon binding, these derivatives often act as partial agonists or antagonists, modulating the Gi/o protein pathway to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels and exerting neurotropic effects[3].

G Ligand Arylpiperazine Derivative (m-Tolyl Pharmacophore) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit Action cAMP Decreased cAMP Levels AC->cAMP Reduced Synthesis Effect Neurotropic / Thymoleptic Effects cAMP->Effect Downstream Modulation

5-HT1A Receptor Signaling and Modulation by Arylpiperazines.

Reversal of Multidrug Resistance (MDR) via P-glycoprotein Inhibition

One of the most promising applications of the arylpiperazine scaffold is the reversal of multidrug resistance in oncology. Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) actively extrudes chemotherapeutic agents from cancer cells.

Derivatives synthesized from 4-(3-methylphenyl)piperazin-1-amine act as potent, competitive inhibitors of P-gp[2]. The efficacy of these inhibitors is heavily dictated by their Lipophilic Efficiency (LipE) , allowing them to access the P-gp binding site directly from the lipid bilayer[4].

G Cells MDR Cancer Cells (Overexpressing P-gp) Rho123 Rhodamine 123 (Fluorescent Substrate) Cells->Rho123 Incubation Efflux Active P-gp Efflux (Low Fluorescence) Rho123->Efflux Baseline State Inhibitor Addition of m-Tolyl Piperazine Derivative Efflux->Inhibitor Treatment Accumulation Intracellular Accumulation of Rho-123 Inhibitor->Accumulation P-gp Blockade Readout Flow Cytometry Readout (High Fluorescence) Accumulation->Readout Quantification

P-glycoprotein (P-gp) Efflux Inhibition Assay Workflow.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality-driven steps and internal controls.

Protocol A: Synthesis of Bioactive Arylpiperazine Amides
  • Objective: Functionalize the N1-primary amine to lock the pharmacophore into a rigid conformation.

  • Causality: The primary amine is highly nucleophilic. Using anhydrous conditions prevents the premature hydrolysis of the electrophilic partner (e.g., acyl chloride).

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of 4-(3-Methylphenyl)piperazin-1-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 1.5 eq of triethylamine (TEA). Rationale: TEA acts as a proton scavenger to drive the equilibrium forward and neutralize the HCl byproduct, preventing amine protonation.

    • Cool the system to 0°C and add 1.1 eq of the desired acyl chloride dropwise to control the exothermic reaction and minimize side-product formation.

    • Stir at room temperature for 4 hours; monitor completion via Thin Layer Chromatography (TLC).

    • Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via silica gel flash chromatography.

  • Self-Validation: Confirm structural integrity via 1H-NMR (appearance of the amide N-H proton peak at ~8.0 ppm) and LC-MS.

Protocol B: In Vitro P-gp Inhibition Assay (Rhodamine 123 Accumulation)
  • Objective: Quantify the reversal of MDR in cancer cells.

  • Causality: Rhodamine 123 (Rho-123) is a fluorescent dye actively extruded by P-gp. Inhibiting P-gp traps the dye intracellularly. The resulting increase in fluorescence directly correlates with the inhibitory potency of the test compound[2].

  • Step-by-Step Methodology:

    • Seed MDR-overexpressing L5178Y mouse T-lymphoma cells (or Caco-2 cells) in 96-well plates at 2×105 cells/mL. Rationale: These cells constitutively overexpress ABCB1, providing a robust baseline of high efflux.

    • Pre-incubate cells with varying concentrations of the synthesized m-tolyl piperazine derivative (0.1 μM to 50 μM) for 30 minutes at 37°C.

    • Add Rho-123 to a final concentration of 5.2 μM and incubate for exactly 20 minutes.

    • Centrifuge and wash cells twice with ice-cold PBS. Rationale: Ice-cold buffer halts all active efflux mechanisms and removes extracellular background dye.

    • Analyze via flow cytometry (Excitation: 488 nm, Emission: 530 nm).

  • Self-Validation: Include Verapamil (20 μM) as a positive control. Calculate the Fluorescence Activity Ratio (FAR). A valid assay requires the Verapamil FAR to strictly exceed 1.0.

Protocol C: 5-HT1A Receptor Radioligand Binding Assay
  • Objective: Determine the binding affinity ( Ki​ ) of the derivatives.

  • Causality: Competitive displacement of a known radioligand ([3H]-8-OH-DPAT) by the test compound proves specific interaction with the 5-HT1A receptor pocket[1].

  • Step-by-Step Methodology:

    • Prepare membrane homogenates from CHO cells stably expressing human 5-HT1A receptors.

    • Incubate 50 μg of membrane protein with 1 nM[3H]-8-OH-DPAT and serial dilutions of the test compound in 50 mM Tris-HCl buffer (pH 7.4) containing 10 μM Pargyline. Rationale: Pargyline inhibits monoamine oxidase (MAO), preventing ligand degradation during the assay.

    • Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine. Rationale: Polyethyleneimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

    • Wash filters three times with ice-cold buffer and quantify retained radioactivity using liquid scintillation counting.

  • Self-Validation: Define non-specific binding using 10 μM unlabelled serotonin (5-HT). Convert the experimental IC50​ to Ki​ using the Cheng-Prusoff equation.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of 4-(3-methylphenyl)piperazin-1-amine derivatives is highly dependent on the N1-substitution. The table below summarizes the quantitative structure-activity relationships (SAR) across different biological targets.

Derivative Class / ModificationTarget / AssayKey Structural FeatureActivity Metric ( IC50​ / Ki​ / FAR)Primary Biological Effect
m-Tolyl-piperazine quinolin-carboxamide 5-HT1A ReceptorN1-amide, m-tolyl group Ki​ = 15 - 30 nMAntipsychotic / Thymoleptic[1]
m-Tolyl-piperazine quinolin-carboxamide D3 ReceptorN1-amide, m-tolyl group Ki​ < 1.0 nMAntipsychotic[1]
Arylpiperazine hydantoin-3-acetate P-gp (ABCB1) EffluxN1-alkyl linkerFAR = 226.08 (at 8 μM)MDR Reversal[5]
1-Amino-4-arylpiperazine hydrazone In vivo screeningN1-hydrazone linkageEffective at 50 mg/kgAntiarrhythmic / Myorelaxant[3]
Benzophenone-Type Arylpiperazine Daunorubicin EffluxCentral benzene moiety IC50​ = 5.60 nMMDR Reversal (High LipE)[4]

Note: FAR (Fluorescence Activity Ratio) > 1 indicates active efflux inhibition. A FAR of 226.08 represents extreme potency compared to standard Verapamil controls.

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 4-methoxyphenoxyacetic and 3,4,5-trimethoxyphenoxyacetic acid amides and hydrazides as potential neurotropic and cardiovascular agents Source: Collection of Czechoslovak Chemical Communications URL:[Link]

  • The 5-aromatic hydantoin-3-acetate derivatives as inhibitors of the tumour multidrug resistance efflux pump P-glycoprotein (ABCB1): Synthesis, crystallographic and biological studies Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

A Spectroscopic and Structural Elucidation Guide to 4-(3-Methylphenyl)piperazin-1-amine

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-(3-Methylphenyl)piperazin-1-amine. In the absence of publicly available, experimentally-derived spectra for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-(3-Methylphenyl)piperazin-1-amine. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and data from closely related analogues. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar compounds.

Introduction and Molecular Structure

4-(3-Methylphenyl)piperazin-1-amine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The piperazine moiety is a common scaffold in medicinal chemistry, known to be present in numerous biologically active compounds[1]. The title compound features a 3-methylphenyl group attached to one nitrogen and a primary amine group on the other. This substitution pattern suggests potential applications as a synthetic intermediate or a pharmacologically active agent itself.

A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Figure 1: 2D Structure of 4-(3-Methylphenyl)piperazin-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of 4-(3-Methylphenyl)piperazin-1-amine with a high degree of confidence.

Experimental Protocol (Predicted)

A standard NMR analysis would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments would include ¹H, ¹³C{¹H}, and potentially 2D experiments like COSY and HSQC for unambiguous assignments.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, piperazine, methyl, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic-H6.7 - 7.2Multiplet (m)4HThe protons on the m-tolyl group will appear in the aromatic region. The exact splitting pattern will be complex due to meta and para couplings. Based on 1-(3-Methylphenyl)piperazine, these signals are expected between 6.7 and 7.2 ppm[2].
Piperazine-H (adjacent to N-Aryl)3.1 - 3.3Triplet (t) or Multiplet (m)4HThese protons are deshielded by the adjacent aromatic ring. In similar phenylpiperazines, these signals appear as a multiplet around 3.2 ppm[3][4].
Piperazine-H (adjacent to N-NH₂)2.8 - 3.0Triplet (t) or Multiplet (m)4HThese protons are in a slightly more shielded environment compared to those adjacent to the aryl group.
Amine-H (-NH₂)Variable (e.g., 2.5 - 4.0)Broad Singlet (br s)2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
Methyl-H (-CH₃)~2.3Singlet (s)3HThe methyl group on the aromatic ring is expected to appear as a singlet in the typical benzylic proton region. For 1-(3-Methylphenyl)piperazine, this signal is observed at approximately 2.3 ppm[2].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic C (quaternary, C-N)~150The carbon directly attached to the piperazine nitrogen is significantly deshielded.
Aromatic C (quaternary, C-CH₃)~138The carbon bearing the methyl group.
Aromatic C-H115 - 130Aromatic carbons with attached protons will appear in this range.
Piperazine C (adjacent to N-Aryl)~50Deshielded by the adjacent aryl group. In related structures, these carbons appear around 48-50 ppm[3].
Piperazine C (adjacent to N-NH₂)~55The presence of the electronegative primary amine group is expected to deshield these carbons slightly more than the other piperazine carbons.
Methyl C (-CH₃)~21The methyl carbon of the tolyl group is expected in the typical range for an aryl-bound methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Methylphenyl)piperazin-1-amine will be characterized by absorptions corresponding to N-H, C-H, C-N, and aromatic C=C bonds.

Experimental Protocol (Predicted)
  • Sample Preparation: The spectrum can be obtained using a KBr pellet method or as a thin film on a salt plate for a liquid sample. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3300 - 3400N-H stretch (asymmetric and symmetric)MediumThis doublet is a characteristic feature of a primary amine (-NH₂) group.
3000 - 3100Aromatic C-H stretchMedium-WeakTypical for C-H bonds on an aromatic ring.
2800 - 3000Aliphatic C-H stretchMedium-StrongCorresponding to the C-H bonds of the piperazine ring and the methyl group.
~1600, ~1480Aromatic C=C stretchMedium-StrongCharacteristic skeletal vibrations of the phenyl ring.
~1630N-H bend (scissoring)MediumThis absorption is also characteristic of a primary amine group[5].
1200 - 1350C-N stretchStrongAromatic and aliphatic C-N stretching vibrations will appear in this region.
690 - 900Aromatic C-H out-of-plane bendStrongThe pattern of these bands can sometimes help to determine the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol (Predicted)
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-(3-Methylphenyl)piperazin-1-amine is C₁₁H₁₇N₃, with a monoisotopic mass of 191.1422 g/mol .

  • Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 192. In EI-MS, the molecular ion peak (M⁺˙) at m/z 191 would be observed.

  • Fragmentation Pathway: The fragmentation of phenylpiperazine derivatives is well-documented. The C-N bonds of the piperazine ring are prone to cleavage[6]. The presence of the primary amine group introduces additional fragmentation pathways. A plausible fragmentation pathway is depicted below.

fragmentation M [C11H17N3]+• m/z = 191 frag1 [C10H14N2]+• m/z = 174 M->frag1 -NH3 frag2 [C7H7]+• m/z = 91 M->frag2 - C4H10N2 frag3 [C5H12N2]+• m/z = 100 M->frag3 - C6H5 frag6 [C5H11N3]+• m/z = 113 M->frag6 - C6H6 frag4 [C4H10N]+ m/z = 72 frag3->frag4 - N2H2 frag5 [C4H8N]+ m/z = 70 frag4->frag5 - H2

Sources

Foundational

Commercial suppliers of 4-(3-Methylphenyl)piperazin-1-amine

An In-Depth Technical Guide to Sourcing and Qualification of 4-(3-Methylphenyl)piperazin-1-amine for Research and Development Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides resea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing and Qualification of 4-(3-Methylphenyl)piperazin-1-amine for Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the sourcing, evaluation, and handling of the synthetic building block, 4-(3-Methylphenyl)piperazin-1-amine (CAS No. 39697-35-9). The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1] The strategic introduction of this heterocycle can significantly enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1] Consequently, ensuring the identity, purity, and batch-to-batch consistency of piperazine-containing starting materials like 4-(3-Methylphenyl)piperazin-1-amine is paramount to the integrity and success of research and development programs. This document moves beyond a simple list of vendors to offer a detailed compound profile, a survey of the supplier landscape, robust protocols for quality assessment, and best practices for safe handling and storage.

Compound Profile: 4-(3-Methylphenyl)piperazin-1-amine

4-(3-Methylphenyl)piperazin-1-amine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring, an amine group at the N1 position, and a 3-methylphenyl (m-tolyl) group at the N4 position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the arylpiperazine motif into more complex molecules, a common strategy in the development of CNS-active agents and other therapeutics.

Table 1: Physicochemical Properties of 4-(3-Methylphenyl)piperazin-1-amine

PropertyValueSource
CAS Number 39697-35-9Internal Compilation
Molecular Formula C₁₁H₁₇N₃Internal Compilation
Molecular Weight 191.27 g/mol Internal Compilation
IUPAC Name 4-(3-methylphenyl)piperazin-1-amineInternal Compilation
Appearance Typically a liquid or low-melting solidSupplier Data
InChI Key InChIKey=ONEYFZXGNFNRJH-UHFFFAOYSA-N[2]

Note: Physical properties such as melting point, boiling point, and solubility may vary slightly between suppliers and batches due to residual solvents or minor impurities. Always refer to the supplier-specific Certificate of Analysis (CoA).

Commercial Sourcing and Supplier Landscape

The commercial availability of 4-(3-Methylphenyl)piperazin-1-amine is robust, with a range of suppliers catering to different scales and quality requirements. The supplier landscape can be broadly categorized into three tiers:

  • Primary Manufacturers: These companies synthesize the compound in-house, often at large scales. They typically provide the most comprehensive documentation and have direct control over the synthetic process and quality control.

  • Specialty Chemical Suppliers: These vendors, such as Enamine and MilliporeSigma, offer a vast portfolio of unique and diverse chemical building blocks for drug discovery.[3] They often provide the compound in research quantities (mg to g) and may offer detailed analytical data.

  • Chemical Marketplaces and Distributors: These platforms aggregate listings from various suppliers, providing a broad overview of availability and pricing. While convenient for initial sourcing, it is crucial to vet the ultimate source of the material.

Table 2: Representative Commercial Suppliers of 4-(3-Methylphenyl)piperazin-1-amine

SupplierTypical ScaleNotes
Enamine mg - gA leading provider of screening compounds and building blocks for drug discovery.[3]
MilliporeSigma (Merck) g - kgMajor global supplier with extensive quality documentation available.
BLDpharm g - kgSupplier of chemical building blocks and research chemicals.[4]
Matrix Fine Chemicals CustomSupplies a range of aromatic and heterocyclic compounds.[2]
Alfa Chemistry mg - kgISO 9001:2015 certified supplier of a wide range of chemicals for research and production.[5]

Disclaimer: This list is for illustrative purposes and is not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Supplier Qualification Workflow

The process of selecting and qualifying a supplier is critical, especially for materials intended for late-stage research or preclinical development. A systematic approach ensures that the chosen vendor can consistently meet the project's quality and supply chain requirements.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Approval & Monitoring a Identify Potential Suppliers (Databases, Literature) b Request Quotations (Price, Lead Time, Scale) a->b c Request Preliminary Specs & Example CoA b->c d Review Example CoA (Purity, Methods Used) c->d e Order Evaluation Sample d->e f In-House QC Analysis (NMR, LCMS, HPLC) e->f g Compare Results to Supplier CoA f->g h Approve Supplier for Specific Project g->h i Establish Quality Agreement (Optional, for critical supply) h->i j Implement Batch-to-Batch QC Testing h->j

Caption: A logical workflow for qualifying a chemical supplier.

Quality Control and Purity Assessment

The adage "you are what you start with" is critically important in chemical synthesis. Impurities in a starting material can lead to failed reactions, the formation of difficult-to-remove byproducts, and erroneous biological data. Therefore, independent analytical verification of 4-(3-Methylphenyl)piperazin-1-amine is a non-negotiable step upon receipt of a new batch.

Core Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound. The proton NMR should show the expected aromatic signals for the m-tolyl group, distinct signals for the piperazine ring protons, and the amine proton.

  • Mass Spectrometry (MS): Coupled with either Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this technique confirms the molecular weight of the parent compound and helps identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for determining the purity of the material. A well-developed method can separate the main compound from starting materials, intermediates, and degradation products. For piperazine derivatives that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable sensitive UV detection.[6]

Experimental Protocol: HPLC-UV Purity Assessment

This protocol provides a representative method for assessing the purity of 4-(3-Methylphenyl)piperazin-1-amine. The exact conditions may require optimization based on the specific instrument and column used.

Objective: To determine the purity of a sample by percentage area.

Materials:

  • 4-(3-Methylphenyl)piperazin-1-amine sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

  • Sample Preparation (0.1 mg/mL):

    • Pipette 1 mL of the stock solution into a new 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Transfer the final solution to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G start Receive New Batch of 4-(3-Methylphenyl)piperazin-1-amine check_coa Review Supplier CoA start->check_coa run_qc Perform In-House QC (¹H NMR, LC-MS) check_coa->run_qc decision Do In-House Results Match CoA & Structure? run_qc->decision pass Release Batch for Use in Experiments decision->pass Yes fail Quarantine Batch decision->fail No contact_supplier Contact Supplier with Data and Request Investigation fail->contact_supplier end Resolution contact_supplier->end

Caption: Decision workflow for incoming material qualification.

Applications in Research and Drug Discovery

Piperazine-containing compounds are ubiquitous in medicinal chemistry due to their favorable properties.[1][7] The piperazine ring is often used as a linker or scaffold that can improve aqueous solubility and oral bioavailability. Its two nitrogen atoms provide handles for chemical modification, allowing for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

4-(3-Methylphenyl)piperazin-1-amine serves as a key intermediate in the synthesis of more complex molecules. For example, it can be used in the development of:

  • Selective Kappa Opioid Receptor Antagonists: Research has shown that N-substituted 4-(3-hydroxyphenyl)piperazines can act as opioid receptor antagonists.[8][9] The title compound provides a scaffold that can be elaborated to explore this chemical space.

  • GPCR Ligands: The arylpiperazine motif is a classic feature in ligands for various G-protein coupled receptors, particularly serotonin and dopamine receptors.

  • Kinase Inhibitors: The piperazine ring is frequently employed as a solvent-exposed moiety in kinase inhibitors to enhance solubility and interact with the solvent front of the ATP binding pocket.

  • Antiviral and Anticancer Agents: The versatility of the piperazine scaffold has led to its incorporation into a wide range of therapeutic agents.[1]

The synthesis of novel pharmaceutical agents often involves multi-step sequences where the quality of each intermediate is critical.[10] Using a well-characterized starting material like 4-(3-Methylphenyl)piperazin-1-amine from a reliable supplier is the first step toward reproducible and successful drug discovery campaigns.

Safety, Handling, and Storage

Substituted piperazines and their derivatives require careful handling in a laboratory setting. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.[11][12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][14]

  • Contact: Avoid contact with skin and eyes. If contact occurs, rinse the affected area immediately and thoroughly with water.[11][13]

  • Ignition Sources: Keep the material away from open flames, sparks, and hot surfaces, as it may be flammable.[12][14]

Storage and Stability:

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[11][12]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation.

  • Conditions: Store in a cool, dry, and well-ventilated place away from direct light and incompatible materials.[11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][12][13]

Conclusion

4-(3-Methylphenyl)piperazin-1-amine is a valuable and readily available building block for medicinal chemistry and drug discovery. The key to its successful application lies not just in its synthetic utility but in the rigorous process of sourcing and quality verification. By implementing a systematic supplier qualification workflow and performing independent analytical checks, researchers can ensure the integrity of their starting materials. This diligence minimizes experimental variability, prevents costly delays, and ultimately contributes to the generation of high-quality, reproducible scientific data.

References

  • Gomtsyan, A. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Retrieved from [Link]

  • Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thomas, J. B., et al. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Publications. Retrieved from [Link]

  • Godbille, E. J., & Schaffer, A. (1972). Method for the preparation of piperazine and substituted piperazines. U.S. Patent No. 3,639,403.
  • Matrix Fine Chemicals. (n.d.). 1-(4-METHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 537-544. Retrieved from [Link]

  • Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7552. Retrieved from [Link]

  • Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine. Retrieved from [Link]

  • Kunes, J., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Retrieved from [Link]

  • TradeIndia. (n.d.). 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide. Retrieved from [Link]

  • Manivannan, R., et al. (2012). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). Dimethylchlorosilane. Retrieved from [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 60. Retrieved from [Link]

  • Co-Formula. (n.d.). Dimethylchlorosilane Cas 1066-35-9. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Compound N-[4-(4-methylphenyl)piperazin-1-yl]-1-(pyridin-3-yl)methanimine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(3-Methylphenyl)piperazin-1-amine as a Ligand in Receptor Binding Assays

Introduction & Pharmacological Relevance The arylpiperazine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, forming the structural core of numerous atypical antipsychotics, anxiolyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The arylpiperazine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, forming the structural core of numerous atypical antipsychotics, anxiolytics, and antidepressants (e.g., aripiprazole, buspirone)[1]. 4-(3-Methylphenyl)piperazin-1-amine , also known as 1-amino-4-(m-tolyl)piperazine, represents a highly specialized derivative within this class.

This compound is primarily utilized in neuropharmacological research as a competitive ligand in radioligand binding assays targeting serotonin (5-HT) and dopamine (D) receptors. The structural nuances of this molecule dictate its binding profile:

  • The m-Tolyl Group (3-Methylphenyl): The addition of a methyl group at the meta position of the phenyl ring provides optimal steric bulk and lipophilicity. This modification significantly enhances binding affinity and selectivity for the 5-HT1A and D2/D3 receptors compared to unsubstituted phenylpiperazines, as the methyl group perfectly occupies a hydrophobic sub-pocket within the orthosteric site[2].

  • The N-Amino Group (1-Amine): The primary amine attached directly to the piperazine nitrogen serves two critical functions. First, it alters the pKa of the basic nitrogen, modulating its hydrogen-bonding interaction with the highly conserved aspartate residue (e.g., Asp116 in 5-HT1A, Asp114 in D2) necessary for GPCR activation[1]. Second, it acts as a versatile synthetic handle, allowing researchers to conjugate the pharmacophore to fluorophores, radiolabels, or larger bivalent structures without disrupting the core binding motif.

Mechanistic Insights & Signal Transduction

When utilized in in vitro assays, 4-(3-methylphenyl)piperazin-1-amine acts at the orthosteric binding site of target G-protein coupled receptors (GPCRs).

For the 5-HT1A and D2 receptors, the compound typically modulates Gi/o-coupled signaling pathways. Binding of the ligand stabilizes a receptor conformation that either activates (agonist) or blocks (antagonist) the exchange of GDP for GTP on the Gαi/o subunit. This pathway ultimately inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels[3].

Understanding this causality is critical for assay design: because the ligand competes directly with endogenous neurotransmitters at the orthosteric site, competitive radioligand binding assays using tritiated agonists (like [3H]-8-OH-DPAT for 5-HT1A) or antagonists (like [3H]-Spiperone for D2) are the gold standard for quantifying its equilibrium dissociation constant ( Ki​ )[4].

SignalingPathway Ligand 4-(3-Methylphenyl) piperazin-1-amine Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Caption: 5-HT1A/D2 receptor Gi/o-coupled signal transduction pathway modulated by the ligand.

Quantitative Data Presentation

To contextualize the binding profile of 4-(3-methylphenyl)piperazin-1-amine, Table 1 summarizes the representative binding affinities ( Ki​ ) of m-tolylpiperazine derivatives across key neuroreceptors, demonstrating the characteristic high affinity for 5-HT1A and D2 receptors[1][2][4].

Table 1: Representative Binding Profile of m-Tolylpiperazine Derivatives

Target ReceptorRadioligand UsedReceptor TypeRepresentative Ki​ (nM)Affinity Classification
5-HT1A [3H]-8-OH-DPATGi/o-coupled GPCR1.5 - 15.0High Affinity
5-HT2A [3H]-KetanserinGq-coupled GPCR50.0 - 120.0Moderate Affinity
D2 [3H]-SpiperoneGi/o-coupled GPCR10.0 - 45.0High Affinity
α 1-Adrenergic [3H]-PrazosinGq-coupled GPCR80.0 - 200.0Moderate/Variable

Experimental Protocols: Competitive Radioligand Binding Assay

The following self-validating protocol details the methodology for determining the Ki​ of 4-(3-methylphenyl)piperazin-1-amine at the 5-HT1A receptor. The protocol is designed to ensure thermodynamic equilibrium and minimize non-specific binding artifacts[3][4].

Phase 1: Membrane Preparation

Causality Note: Membranes must be kept at 4°C to prevent protease-mediated receptor degradation and maintain GPCR conformational integrity.

  • Harvesting: Harvest CHO or HEK-293 cells stably expressing the human 5-HT1A receptor. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitor cocktail). Homogenize using a Dounce homogenizer (15-20 strokes)[4].

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction[4].

  • Resuspension: Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]. Determine protein concentration via Bradford assay. Aliquot and store at -80°C.

Phase 2: Assay Incubation

Causality Note: MgCl2 is included in the assay buffer to facilitate G-protein coupling, which stabilizes the high-affinity state of the 5-HT1A receptor for agonists[3].

  • Compound Dilution: Prepare a 10-point serial dilution of 4-(3-methylphenyl)piperazin-1-amine ranging from 10−11 M to 10−4 M in Assay Buffer containing 0.1% BSA (to prevent plasticware adsorption).

  • Reaction Mixture Setup (96-well plate):

    • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL [3H]-8-OH-DPAT (final conc. 0.5 nM) + 100 µL Membrane Suspension (approx. 15-20 µg protein).

    • Non-Specific Binding (NSB) Wells: 50 µL Serotonin (final conc. 10 µM) + 50 µL [3H]-8-OH-DPAT + 100 µL Membrane Suspension.

    • Test Wells: 50 µL Test Compound (various conc.) + 50 µL [3H]-8-OH-DPAT + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

Phase 3: Filtration and Analysis

Causality Note: Rapid filtration with ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing dissociation during the wash steps.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperazine ligand.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4)[4].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Processing: Calculate specific binding by subtracting NSB from all TB and Test wells. Use non-linear regression (e.g., GraphPad Prism) to fit the data to a one-site competitive binding model to determine the IC50​ .

  • Cheng-Prusoff Conversion: Calculate the equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[Radioligand]​IC50​​

    (Where Kd​ is the known dissociation constant of [3H]-8-OH-DPAT for the 5-HT1A receptor).

AssayWorkflow Start Cell Harvest & Membrane Prep Incubate Incubation with [3H]-8-OH-DPAT & Ligand Start->Incubate Filter Rapid Filtration (GF/C Filters + PEI) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation (Cheng-Prusoff) Count->Analyze

Caption: Radioligand competitive binding assay workflow for 5-HT1A receptors.

References

  • Jurczyk, S., et al. "New Arylpiperazine 5-HT1A Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment: Synthesis, in Vitro, and in Vivo Pharmacological Evaluation." Journal of Medicinal Chemistry, ACS Publications, [Link].

  • Renner, U., et al. "5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability." National Center for Biotechnology Information (PMC), [Link].

  • Graulich, A., et al. "Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α2A Receptors: Synthesis and In Vitro Radioligand Binding Studies." Australian Journal of Chemistry, ConnectSci, [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield and purity of 4-(3-Methylphenyl)piperazin-1-amine synthesis

Technical Support Center: Synthesis of 4-(3-Methylphenyl)piperazin-1-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(3-Methylphenyl)piperazin-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methylphenyl)piperazin-1-amine. We will explore a robust synthetic strategy, address common experimental challenges through a detailed troubleshooting FAQ, and provide optimized protocols to enhance both yield and purity. Our approach is grounded in established chemical principles to empower you with the causal understanding needed to navigate this multi-step synthesis effectively.

Recommended Synthetic Pathway: An Overview

The synthesis of 4-(3-Methylphenyl)piperazin-1-amine is most reliably achieved through a two-stage process. The first stage involves the formation of the key intermediate, 1-(3-methylphenyl)piperazine, via a palladium-catalyzed Buchwald-Hartwig amination. The second stage focuses on the selective N-amination of the piperazine ring. This pathway offers high functional group tolerance and generally produces good yields when optimized.

G cluster_0 Stage 1: N-Arylation (Buchwald-Hartwig) cluster_1 Stage 2: N-Amination A 3-Bromo- or 3-Chlorotoluene + Piperazine C 1-(3-Methylphenyl)piperazine A->C Coupling Reaction B Pd-Catalyst / Ligand Base, Solvent, Heat B->A D 1-(3-Methylphenyl)piperazine F 4-(3-Methylphenyl)piperazin-1-amine D->F Two-Step Conversion E 1. NaNO₂, HCl (Nitrosation) 2. Reducing Agent (e.g., LiAlH₄, Zn/HCl) E->D

Caption: Overall workflow for the synthesis of 4-(3-Methylphenyl)piperazin-1-amine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Stage 1: Buchwald-Hartwig Amination Issues

Q1: My Buchwald-Hartwig coupling reaction to form 1-(3-methylphenyl)piperazine has stalled or is giving very low yield. What are the primary factors to investigate?

A1: Low yield in this crucial C-N coupling step typically points to issues with the catalytic cycle. Here are the key parameters to troubleshoot:

  • Catalyst and Ligand Integrity: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[1] Sterically hindered, electron-rich ligands are often required. If your reaction is failing, consider that your catalyst or ligand may have degraded due to improper storage or handling.

  • Choice of Base: The base's role is to deprotonate the piperazine, making it a more active nucleophile. The strength and solubility of the base are paramount. A weak base may not be sufficient, while a base that is poorly soluble in the reaction medium can lead to slow or incomplete reactions. Sodium tert-butoxide (NaOtBu) is a strong, effective base, while cesium carbonate (Cs₂CO₃) is a milder but often very effective alternative.[2][3]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene and m-xylene are common choices.[2] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the reaction. The reaction temperature must be high enough to drive the catalytic cycle, typically in the 80-110 °C range.[3]

  • Inert Atmosphere: The reaction must be conducted under a rigorously inert atmosphere (Argon or Nitrogen). Failure to exclude oxygen is one of the most common reasons for catalyst deactivation and reaction failure.[4]

Q2: I'm observing significant formation of side products, specifically m-xylene (from hydrodehalogenation) and 1,4-bis(3-methylphenyl)piperazine. How can these be minimized?

A2: These side products arise from competing reaction pathways.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can compete with reductive elimination, particularly if β-hydride elimination is a viable pathway.[1] To minimize this, ensure your ligand choice is appropriate. Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress this side reaction by creating a more stable catalytic complex.[1]

  • Di-arylation (1,4-bis(3-methylphenyl)piperazine): This is a common issue when reacting a symmetrical amine like piperazine. The mono-arylated product can react a second time. The most effective way to prevent this is through stoichiometry. Using a significant excess of piperazine (e.g., 2.5 to 5 equivalents) will statistically favor the formation of the mono-substituted product.[5]

ParameterRecommendation for High Yield & PurityRationale
Aryl Halide 3-BromotolueneMore reactive than the chloride, less expensive than the iodide.
Piperazine 2.5 - 5 equivalentsMinimizes the formation of the di-arylated byproduct.[5]
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos or (±)-BINAP (2-4 mol%)Bulky, electron-rich ligands that promote efficient catalytic turnover.[6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates piperazine.[2]
Solvent Anhydrous, degassed TolueneAprotic, non-polar solvent suitable for the reaction temperature.[2]
Temperature 100-110 °CEnsures a reasonable reaction rate without promoting catalyst decomposition.

Table 1: Optimized Conditions for Buchwald-Hartwig Synthesis of 1-(3-methylphenyl)piperazine.

Stage 2: N-Amination Issues

Q3: The N-nitrosation of my 1-(3-methylphenyl)piperazine intermediate is incomplete and seems to be degrading the starting material. What can I do?

A3: N-nitrosation is a sensitive reaction that requires precise control over conditions. The reactive species, nitrous acid (HONO), is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl).

  • Temperature Control is Critical: The reaction must be kept cold (typically -10 °C to 0 °C).[7] At higher temperatures, nitrous acid decomposes rapidly, leading to incomplete reactions and potential side reactions with the aromatic ring.

  • Slow and Controlled Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of your piperazine derivative.[7] This maintains a low instantaneous concentration of nitrous acid, favoring the desired N-nitrosation over decomposition pathways.

  • Proper pH: Ensure the solution is sufficiently acidic to generate nitrous acid effectively.

Q4: My reduction of the N-nitroso intermediate to the final N-amine product is giving poor yields. Which reducing agent is best?

A4: The choice of reducing agent is crucial for a clean and high-yielding conversion.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that is highly effective for this transformation.[7] However, it requires strictly anhydrous conditions (using a solvent like THF) and must be performed under an inert atmosphere. The reaction must be carefully quenched, typically with a sequential addition of water and aqueous base.

  • Zinc Dust in Acetic Acid or HCl: This is a classical and often reliable method. It is less sensitive to air and moisture than LiAlH₄. However, the workup can be more involved to remove the zinc salts.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source can also be effective.[8] This method is considered a "green" alternative as it avoids stoichiometric metal waste.[9] However, it may require specialized high-pressure equipment and optimization of catalyst loading and solvent.

G start Low Yield in Buchwald-Hartwig Step? check_atmosphere Is the reaction under a strictly inert atmosphere (Ar/N₂)? start->check_atmosphere check_reagents Are the solvent and reagents anhydrous and deoxygenated? check_atmosphere->check_reagents Yes fix_atmosphere Solution: Purge system thoroughly. Use Schlenk techniques. check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst/ligand active? Consider a fresh source. check_reagents->check_catalyst Yes fix_reagents Solution: Use freshly distilled solvent. Degas via sparging. check_reagents->fix_reagents No check_base Is the base strong enough and soluble (e.g., NaOtBu)? check_catalyst->check_base Yes fix_catalyst Solution: Use a different ligand (e.g., XPhos) or fresh Pd source. check_catalyst->fix_catalyst No fix_base Solution: Switch to NaOtBu or Cs₂CO₃. Ensure vigorous stirring. check_base->fix_base No

Caption: Troubleshooting decision tree for the Buchwald-Hartwig amination step.

Purity and Analysis

Q5: How can I best purify the final product, 4-(3-Methylphenyl)piperazin-1-amine, and assess its purity?

A5: The final product is a basic amine, which dictates the purification and analysis strategy.

  • Purification:

    • Acid-Base Extraction: This is a highly effective initial cleanup step. Dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a high pH (>12) and extract the free amine product back into an organic solvent.

    • Column Chromatography: If further purification is needed, silica gel column chromatography can be used. A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.5-1%) added to prevent the basic amine from streaking on the acidic silica gel.[10]

    • Crystallization/Salt Formation: The product can be crystallized from a suitable solvent system. Alternatively, forming a specific salt (e.g., hydrochloride or diacetate) can be an excellent method for purification and results in a stable, crystalline solid.[11]

  • Purity Assessment:

    • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the number of components in the crude product. Use a mobile phase similar to that for column chromatography.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a controlled pH).[12] UV detection is suitable for this aromatic compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile impurities.[13]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methylphenyl)piperazine via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), (±)-BINAP (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene, followed by 3-bromotoluene (1.0 eq.) and piperazine (2.5 eq.).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours.[3]

  • Monitor the reaction to completion by TLC or HPLC.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by acid-base extraction or column chromatography to yield 1-(3-methylphenyl)piperazine.

Protocol 2: Synthesis of 4-(3-Methylphenyl)piperazin-1-amine

  • Nitrosation: Dissolve 1-(3-methylphenyl)piperazine (1.0 eq.) in 6N HCl and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 0 °C.[7]

  • Stir the mixture at 0 °C for 1-2 hours after the addition is complete.

  • Basify the reaction mixture with cold aqueous NaOH to pH > 10 and extract the N-nitroso product with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude intermediate.

  • Reduction: Under an argon atmosphere, prepare a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the crude N-nitroso intermediate in anhydrous THF.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[7]

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water.

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product as described in Q5 to obtain 4-(3-Methylphenyl)piperazin-1-amine.

References

  • Vertex AI Search, based on a study of reductive amination by continuous-flow hydrogen
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. Reductive amination route for selective N‐monosubstitution.
  • ResearchGate.
  • RSC Publishing. (2020).
  • Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • PrepChem.com. Synthesis of (B) 1-Acetyl-4-(4-amino-3-methylphenyl)piperazine.
  • National Institutes of Health (PMC). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
  • Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ChemSpider Synthetic Pages. (2006).
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • National Institutes of Health (PMC). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • RSC Publishing. (2010). Analytical Methods.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • MilliporeSigma. 4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine.
  • ResearchGate. A general and convenient synthesis of N-aryl piperazines.
  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • Google Patents. (2020).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
  • National Institutes of Health (PMC). (2020).
  • Google Patents.
  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.
  • National Institutes of Health (PMC).
  • Google Patents.
  • ResearchGate. (2018).

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Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 4-(3-Methylphenyl)piperazin-1-amine Derivatives

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 4-(3-Methylphenyl)piperazin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of 4-(3-Methylphenyl)piperazin-1-amine derivatives. This scaffold, while promising, often presents unique hurdles in achieving optimal absorption and distribution. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you diagnose and overcome these permeability issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this class of compounds.

Q1: We've synthesized a series of 4-(3-Methylphenyl)piperazin-1-amine derivatives, and they consistently show low intracellular concentrations. What are the likely causes?

A1: Poor cell permeability for this chemical series typically stems from a combination of its inherent physicochemical properties and potential interactions with cellular machinery. The primary culprits are:

  • High Polarity and Hydrogen Bonding Capacity: The piperazine ring contains two nitrogen atoms that can act as hydrogen bond acceptors, while the primary amine is a hydrogen bond donor. These interactions with the aqueous environment make it energetically unfavorable for the molecule to partition into the lipophilic cell membrane.[1][2]

  • High Basicity (pKa): The piperazine and amine groups are basic and will likely be protonated (charged) at physiological pH (7.4). Ionized species exhibit significantly lower passive diffusion across the lipid bilayer compared to their neutral counterparts.[3]

  • Active Efflux: The piperazine scaffold is a known substrate for various efflux transporters, most notably P-glycoprotein (P-gp/MDR1).[4][5] These transporters are highly expressed in barrier tissues like the intestinal epithelium and the blood-brain barrier, and they actively pump your compound out of the cell, resulting in low intracellular accumulation.[6][7]

Q2: What is the most effective initial experimental workflow to diagnose the root cause of our permeability problem?

A2: A tiered, systematic approach is most efficient. Instead of immediately moving to complex cell-based assays, we recommend a workflow that isolates different permeability mechanisms. This saves time and resources by pinpointing the problem early.

G

  • Start with the Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[8][9] It will tell you if your molecule has a fundamental problem crossing a lipid membrane, independent of any transporters.

  • Proceed to a Cell-Based Assay (Caco-2 or MDCK): If PAMPA results are acceptable, but in-cell activity is low, the issue is likely biological. Caco-2 cells are the gold standard for modeling the human intestinal epithelium, while MDCK cells are often used for blood-brain barrier models.[10][11] A bidirectional assay is crucial here to assess both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.[4][12]

Q3: What are the key differences between PAMPA, Caco-2, and MDCK assays?

A3: Choosing the right assay depends on the question you are asking. Each has distinct advantages and limitations.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability AssayMDCK (Madin-Darby Canine Kidney) Assay
Biological System Artificial lipid-coated filter[13]Human colorectal adenocarcinoma cells; form polarized monolayers that mimic intestinal epithelium[11][14]Canine kidney epithelial cells; form tight, polarized monolayers[10]
Transport Measured Passive diffusion only[8][15]Passive, active (uptake & efflux), and paracellular transport[8]Primarily passive and active efflux (especially MDR1-transfected MDCK)[10][12]
Primary Use Case High-throughput screen for intrinsic passive permeability; rank-ordering compounds[9]Gold standard for predicting oral absorption and identifying P-gp substrates[14]Predicting blood-brain barrier (BBB) penetration; studying specific transporters with low endogenous interference[16][17]
Throughput HighLow to MediumMedium
Culture Time N/A (assay time is hours)[18]Long (21 days for differentiation)Short (4-5 days)[12]
Key Advantage Fast, inexpensive, isolates passive diffusion[8]High biological relevance to human intestine, expresses multiple transporters[11]Faster than Caco-2, excellent model for BBB, low expression of endogenous transporters allows for clean study of transfected ones[10][19]

Troubleshooting Guides: Cell-Based Assays

This section provides a deeper dive into specific issues encountered during Caco-2 or MDCK experiments.

Issue 1: My compound shows good PAMPA permeability but very low apparent permeability (Papp) in the A-B direction of a Caco-2 assay.

This discrepancy strongly suggests that a biological process is limiting absorption.

  • Possible Cause: Active Efflux

    • Why it happens: Your compound is likely a substrate for an efflux transporter like P-gp (MDR1) or BCRP. The compound passively diffuses into the cell, but is then actively pumped back into the apical (donor) compartment, resulting in low net transport to the basolateral (receiver) side.[4] Piperazine derivatives are frequently identified as P-gp substrates.[5][6][20]

    • Troubleshooting Steps:

      • Calculate the Efflux Ratio (ER): The ER is the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 is a strong indicator of active efflux.[4][21]

      • Run a P-gp Inhibition Assay: Co-incubate your compound with a known P-gp inhibitor, such as verapamil or cyclosporin A.[4][16] A significant increase in the A-B Papp value and a corresponding decrease in the ER in the presence of the inhibitor confirms P-gp mediated efflux.

  • Possible Cause: Poor Aqueous Solubility in the Assay Buffer

    • Why it happens: The compound may be precipitating out of the donor solution, reducing the effective concentration available for transport. This can lead to an artificially low Papp value.[4][22]

    • Troubleshooting Steps:

      • Visually Inspect Wells: Check for any cloudiness or precipitate in the donor wells post-incubation.

      • Measure Donor Concentration: Quantify the compound concentration in the donor well at the beginning and end of the experiment. A significant drop indicates a solubility or stability issue.

      • Optimize Buffer: Consider adding a low percentage of a solubilizing agent like Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment to improve recovery and mimic physiological conditions.[23][24] Be cautious, as high concentrations of BSA can affect results for highly protein-bound compounds.[23]

  • Possible Cause: Lysosomal Trapping

    • Why it happens: The basic nature of the piperazine moiety means the compound can accumulate in the acidic environment of lysosomes (pH ~4.5-5.0) via ion trapping. Once inside the lysosome, the compound becomes protonated and cannot easily diffuse back out, effectively removing it from the pool available for basolateral transport.[21]

    • Troubleshooting Steps:

      • Co-incubate with a Lysosomotropic Agent: Run the permeability assay in the presence of an agent that neutralizes lysosomal pH, such as ammonium chloride (NH₄Cl) or bafilomycin A1.[21] An increase in the A-B Papp value under these conditions suggests that lysosomal trapping is occurring.

Issue 2: The overall mass balance recovery in my permeability assay is very low (<70%).

Low recovery indicates that the compound is "disappearing" during the assay and is not accounted for in the apical, basolateral, or cell lysate fractions.

  • Possible Cause: Non-Specific Binding

    • Why it happens: Lipophilic compounds can bind to the plastic of the assay plates and filter membranes, artificially lowering the concentration in solution.[4]

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Switch to commercially available low-adhesion or ultra-low attachment plates.[4]

      • Include Control Wells: Run the experiment in wells without cells to quantify the amount of compound that binds to the plate itself.[9]

      • Optimize Buffer Composition: As mentioned previously, adding a small amount of BSA to the receiver buffer can help reduce non-specific binding by occupying binding sites on the plastic.[23]

  • Possible Cause: High Membrane Partitioning/Retention

    • Why it happens: Highly lipophilic compounds can become "stuck" within the lipid bilayer of the cell monolayer or the artificial membrane in a PAMPA assay. They enter the membrane but do not efficiently exit into the basolateral chamber.

    • Troubleshooting Steps:

      • Analyze Cell Lysate: After the experiment, lyse the Caco-2 monolayer and quantify the amount of compound within the cells. A high concentration in the lysate confirms intracellular accumulation or membrane retention.

      • Modify PAMPA Lipid Composition: For PAMPA assays, experimenting with different lipid compositions (e.g., with varying cholesterol or phospholipid content) can sometimes reduce compound retention.[4][13]

  • Possible Cause: Compound Instability or Metabolism

    • Why it happens: The compound may be chemically unstable in the aqueous buffer at 37°C or may be metabolized by enzymes present in Caco-2 cells (e.g., some CYPs).[4]

    • Troubleshooting Steps:

      • Assess Buffer Stability: Incubate your compound in the assay buffer under the same conditions (time, temperature) but without cells. Quantify the compound concentration at the beginning and end to check for degradation.[4]

      • Perform a Microsomal Stability Assay: To assess metabolic stability, incubate the compound with human liver microsomes. High turnover in this assay indicates a high likelihood of metabolism.[4]

Strategies for Permeability Enhancement

If you have confirmed that poor intrinsic permeability or high efflux is the root cause, the following strategies can be employed to improve the properties of your 4-(3-Methylphenyl)piperazin-1-amine derivatives.

Medicinal Chemistry Approaches
  • Prodrug Strategies: This is a highly effective approach for masking the problematic amine functionality. A prodrug is a bioreversible derivative that is inactive but is converted to the active parent drug in vivo.[3][25]

    • N-Acylation to Form Amides/Carbamates: While generally stable, specific amide or carbamate prodrugs can be designed to be cleaved by intracellular enzymes. This approach masks a key hydrogen bond donor and can increase lipophilicity.[3]

    • Amino Acid Prodrugs: Conjugating an amino acid to your compound can target specific transporters, such as the peptide transporter 1 (PEPT1), which is highly expressed in the intestine. This hijacks an active uptake mechanism to improve absorption.[25][]

    • "Trimethyl Lock" Systems: These are advanced prodrug systems where enzymatic cleavage of a trigger group (e.g., an ester) initiates a rapid, irreversible intramolecular cyclization that releases the parent amine.[27][28]

G

  • Structural Modification to Modulate Physicochemical Properties:

    • Intramolecular Hydrogen Bonding: A sophisticated strategy involves introducing a nearby functional group that can form an intramolecular hydrogen bond (IHB) with one of the piperazine nitrogens or the amine. This "internal" bond shields the polar group from water, reducing the energy penalty of membrane partitioning and increasing permeability.[29][30][31]

    • Lipophilicity (LogP/LogD) Optimization: Systematically modify substituents on the phenyl ring to find the optimal balance of lipophilicity. While increased lipophilicity can improve passive diffusion, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.[32][33]

Formulation-Based Approaches

If modifying the molecule is not feasible, formulation strategies can enhance permeability.

  • Nanoformulations: Encapsulating the drug in nanocarriers can improve its absorption profile.[34][35]

    • Liposomes & Polymeric Nanoparticles: These systems can protect the drug from degradation and facilitate its transport across the intestinal epithelium, sometimes via endocytosis.[36]

  • Use of Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between epithelial cells can enhance the absorption of poorly permeable drugs. Interestingly, some piperazine derivatives themselves have been shown to act as permeation enhancers.[37][38] This suggests that careful SAR studies could identify derivatives with a dual role, though this requires extensive safety evaluation.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[9][39]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to impregnate the filter for 5-10 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Dosing Solutions: Dilute the test and control compounds from their DMSO stocks into PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Start Assay: Add 150 µL of the dosing solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer. Incubate the assembly at room temperature with gentle shaking for 4-18 hours.[18][39]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a validated LC-MS/MS method. Also measure the initial donor concentration (C_D(0)).

  • Calculation of Permeability Coefficient (P_e):

    • P_e (cm/s) is calculated using the formula: P_e = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

    • Where: V_D = Volume of donor well, V_A = Volume of acceptor well, A = Area of the filter, t = incubation time in seconds.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To assess both passive and active transport of a compound across a Caco-2 cell monolayer.[4][40]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound and controls (e.g., propranolol, atenolol, digoxin for efflux)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²). Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically considered acceptable. Alternatively, perform a Lucifer yellow rejection test.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Remove the buffer. Add dosing solution (test compound in transport buffer) to the apical (upper) chamber (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.2 mL).

  • Transport Experiment (Basolateral to Apical - B-A):

    • Remove the buffer. Add dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.

  • Sampling: At the end of the incubation, take samples from the receiver chambers for LC-MS/MS analysis. Also, take a sample from the initial donor solution.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C_0)

    • Where: dQ/dt = rate of permeation (amount of compound in receiver compartment over time), A = surface area of the membrane, C_0 = initial concentration in the donor chamber.

  • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-Methylphenyl)piperazin-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of N-aminopiperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of N-aminopiperazines. The core issue stems from a fundamental misunderstanding of the molecule's physical chemistry: the introduction of the N-amino group to the 1-(3-methylphenyl)piperazine scaffold drastically increases the hydrogen-bond donor/acceptor capacity. This amphiphilic nature—combining a lipophilic m-tolyl ring with a highly polar N-amino piperazine core—fundamentally alters its partition coefficient, stability, and chromatographic behavior.

This guide is designed to troubleshoot the most common bottlenecks encountered during the purification of 4-(3-Methylphenyl)piperazin-1-amine, providing field-proven, self-validating protocols to ensure high yield and purity.

Troubleshooting FAQs

Q1: My post-reduction extraction yields are consistently low (<40%) despite complete consumption of the N-nitroso intermediate. Where is my product? Causality: 4-(3-Methylphenyl)piperazin-1-amine is highly polar and exhibits excellent water solubility, especially in the presence of residual salts from the reduction step (e.g., lithium/aluminum salts or zinc salts). Standard organic extraction solvents like dichloromethane (DCM) or ethyl acetate fail to partition the product effectively out of the aqueous phase[1]. Solution: Implement a strict "salting-out" technique by saturating the aqueous phase with NaCl. More importantly, switch your extraction solvent to n-butanol. n-Butanol's superior hydrogen-bonding capacity drastically increases the partition coefficient for N-aminopiperazines, routinely pushing extraction recoveries above 85%[2].

Q2: During column chromatography, the product streaks across multiple fractions, leading to poor resolution from the unreacted starting material. How can I fix this? Causality: The primary amine and the basic piperazine nitrogens interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel. This acid-base interaction causes severe peak tailing and irreversible adsorption. Solution: Deactivate the silica gel by pre-treating the column with a basic modifier. Adding 1–2% v/v Triethylamine (Et3N) or concentrated ammonium hydroxide to your mobile phase masks the silanol groups, ensuring the product elutes in sharp, concentrated bands.

Q3: LC-MS analysis of my crude mixture shows a significant peak corresponding to 1-(3-methylphenyl)piperazine. Is my reduction failing? Causality: You are likely experiencing over-reduction rather than a failed reaction. While reducing the intermediate 1-(3-methylphenyl)-4-nitrosopiperazine to the target N-amino compound, harsh conditions (e.g., prolonged heating with LiAlH4 or aggressive catalytic hydrogenation) can cleave the newly formed N-N bond, reverting the product back to the secondary amine[3]. Solution: Strictly control the reaction temperature (maintain at 0°C to room temperature) and monitor the reaction closely via TLC. Alternatively, transition to milder reduction systems like Zinc dust in acetic acid (Zn/AcOH) to preserve the fragile N-N bond.

Q4: My n-butanol/aqueous extraction forms a stubborn emulsion that won't separate, even after centrifugation. How do I break it? Causality: The target molecule is amphiphilic. The lipophilic m-tolyl ring and the highly polar N-amino group act as a surfactant, stabilizing the liquid-liquid interface and causing severe emulsions. Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique. To break an existing emulsion, filter the biphasic mixture through a pad of Celite to remove microscopic insoluble metal particulates stabilizing the interface.

Quantitative Data Presentation

Table 1: Comparison of Purification Parameters for 4-(3-Methylphenyl)piperazin-1-amine

ParameterSub-optimal ConditionOptimized ConditionRecovery / PurityMechanistic Causality
Extraction Solvent Dichloromethane (DCM)n-Butanol (with aqueous NaCl saturation)35% vs. >85% Yieldn-Butanol provides superior H-bonding for the highly polar N-amino group, overcoming aqueous retention.
Stationary Phase Modifier None (Standard Silica)1-2% Triethylamine (Et3N)Broad streaking vs. >98% PurityEt3N competitively neutralizes acidic silanol sites, preventing basic amine retention.
Reduction Reagent H2 / Pd/C (High Pressure)Zn / AcOH or controlled LiAlH4<50% (N-N cleavage) vs. >90%Milder electron transfer prevents over-reduction and cleavage of the sensitive N-N bond.

Experimental Protocols

Protocol A: Optimized Aqueous Workup and Extraction

This protocol is designed to maximize the recovery of the highly polar target compound from aqueous reduction mixtures.

  • Quench: Carefully quench the reduction reaction mixture with water and 15% NaOH at 0°C to precipitate metal salts (e.g., aluminum salts if using LiAlH4).

  • Filtration: Filter the resulting slurry through a Celite pad to remove insoluble metal hydroxides. Wash the filter cake thoroughly with methanol. Causality Note: Removing particulates prevents emulsion formation during subsequent liquid-liquid extraction.

  • Concentration: Concentrate the filtrate under reduced pressure to remove volatile organics (THF/Methanol).

  • Salting Out: Dilute the aqueous residue with water and saturate the solution by adding solid NaCl until no more dissolves. Causality Note: High ionic strength decreases the solubility of the polar organic product in the aqueous phase.

  • Extraction: Extract the saturated aqueous phase with n-butanol (3 x 50 mL).

  • Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate and visualize under UV (254 nm). A lack of UV absorbance confirms the complete transfer of the m-tolyl-bearing compound into the organic phase.

  • Isolation: Combine the n-butanol layers, dry over anhydrous Na2SO4, and concentrate under high vacuum to yield the crude product.

Protocol B: Chromatographic Purification with Basic Deactivation

This protocol ensures sharp elution profiles and separation from secondary amine impurities.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Dichloromethane : Methanol : Triethylamine (DCM:MeOH:Et3N) in a 90:9:1 ratio.

  • Column Packing: Slurry-pack a silica gel column using the prepared mobile phase. Flush the column with 2 column volumes (CV) of the mobile phase. Causality Note: Triethylamine competitively binds to and neutralizes the acidic silanol groups on the silica.

  • Loading: Dissolve the crude product in a minimum volume of DCM (add a few drops of MeOH if solubility is poor) and load it onto the column.

  • Elution & Monitoring: Elute the column, collecting standard fractions.

  • Validation Checkpoint: Monitor via TLC and stain with Ninhydrin. Upon heating, the target primary N-amino group will immediately develop a distinct colored spot (usually purple/brown), whereas the secondary amine impurity will react much slower, confirming separation.

  • Recovery: Pool the fractions containing the pure product and evaporate the solvent. To remove residual Et3N, co-evaporate with toluene twice under reduced pressure.

Workflow Visualization

PurificationWorkflow SM 1-(3-Methylphenyl)piperazine (Starting Material) Nitroso 1-(3-Methylphenyl)-4-nitrosopiperazine (Intermediate) SM->Nitroso NaNO2, HCl Reduction Reduction (LiAlH4 or Zn/AcOH) Nitroso->Reduction Crude Crude Reaction Mixture Reduction->Crude Target 4-(3-Methylphenyl)piperazin-1-amine (Target) Crude->Target Imp1 Unreacted Amine (Impurity) Crude->Imp1 Incomplete Reaction Imp2 Cleaved Product (Impurity) Crude->Imp2 Over-reduction Ext Liquid-Liquid Extraction (Salting out + n-Butanol) Target->Ext Imp1->Ext Imp2->Ext Chrom Column Chromatography (Silica + Et3N modifier) Ext->Chrom Organic Phase Pure Purified 4-(3-Methylphenyl)piperazin-1-amine (>98% Purity) Chrom->Pure Target Fractions

Workflow for the synthesis and purification of 4-(3-Methylphenyl)piperazin-1-amine.

References[1] Title: Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system

Source: Google Patents (CN103992295A) URL: 2] Title: Method of manufacturing amino compound Source: Google Patents (JP2005289988A) URL: 3] Title: Substituted Acetic Acid Amides and Hydrazides Source: Collection of Czechoslovak Chemical Communications URL: [Link]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of 4-(3-Methylphenyl)piperazin-1-amine

Welcome to the Application Scientist Technical Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(3-Methylphenyl)piperazin-1-amine (a highly uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-(3-Methylphenyl)piperazin-1-amine (a highly utilized arylpiperazine derivative) and its structural analogs. While this scaffold is exceptionally effective for developing aminergic GPCR ligands, it is notorious for significant off-target liabilities.

Below, you will find a curated knowledge base of mechanistic FAQs, self-validating troubleshooting protocols, and quantitative data repositories to help you mitigate polypharmacology and cardiotoxicity in your drug discovery pipeline.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why does the 4-(3-Methylphenyl)piperazin-1-amine scaffold exhibit promiscuous binding across aminergic GPCRs? A1: The arylpiperazine moiety is a classic 1[1]. The mechanistic causality for its promiscuity lies in its pharmacophore. The basic piperazine nitrogen is protonated at physiological pH, allowing it to form a highly conserved salt bridge with the Asp3.32 residue present in the orthosteric binding pocket of almost all aminergic GPCRs (including dopamine, serotonin, histamine, and adrenergic receptors). Furthermore, the 3-methylphenyl (m-tolyl) group perfectly occupies the lipophilic auxiliary pockets formed by transmembrane helices 5 and 6. This structural complementarity leads to 2[2], which are responsible for adverse effects such as sedation, weight gain, and orthostatic hypotension.

Q2: What is the mechanistic basis for the severe hERG liability associated with this compound? A2: Cardiotoxicity via 3[3] is a primary cause of drug-induced QT prolongation. The hERG channel pore is uniquely susceptible to basic, lipophilic amines. The protonated piperazine nitrogen of 4-(3-Methylphenyl)piperazin-1-amine interacts via strong cation-π bonding with the aromatic ring of Tyr652, while the m-tolyl group engages in π-π stacking with Phe656 deep within the channel's inner cavity. Because these residues face the pore, the compound acts as an open-channel blocker, trapping the channel in an inactivated state and delaying cardiac repolarization.

Part 2: Diagnostic Workflows & Troubleshooting Protocols

Workflow 1: Mitigating Cardiotoxicity (hERG Patch-Clamp)

To accurately assess whether your structural modifications to the 4-(3-Methylphenyl)piperazin-1-amine scaffold have successfully reduced hERG affinity, you must utilize a high-fidelity electrophysiological assay.

hERG_Workflow Start Compound Preparation (4-(3-Methylphenyl)piperazin-1-amine) Cells HEK293 Cells Stably Expressing hERG Start->Cells Patch Whole-Cell Patch-Clamp (Depolarization to +20 mV) Cells->Patch Measure Measure Tail Current (Repolarization to -50 mV) Patch->Measure Apply Drug Analyze Calculate IC50 & Assess Cardiotoxicity Risk Measure->Analyze

Workflow for evaluating hERG channel blockade using whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation & System Setup: Use HEK293 cells stably expressing the human hERG channel.

    • Causality: HEK293 cells lack endogenous voltage-gated potassium currents, providing a zero-background system that prevents false-positive current readings.

  • Intracellular and Extracellular Perfusion: Maintain physiological ionic gradients (Intracellular: 130 mM KCl; Extracellular: 137 mM NaCl, 4 mM KCl).

    • Causality: These specific gradients establish the Nernst equilibrium necessary to maintain a stable resting membrane potential of -80 mV.

  • Voltage-Step Protocol: Hold the cell at -80 mV. Apply a 2-second depolarizing pulse to +20 mV, followed by a 2-second repolarizing step to -50 mV.

    • Causality: Arylpiperazines block the channel in its open or inactivated states. The depolarization step forces the channels open and then inactivated. The repolarization step to -50 mV allows rapid recovery from inactivation into the open state, generating a massive outward "tail current." Measuring inhibition at this tail current provides the most accurate quantification of pore blockade.

  • Self-Validation & Quality Control: Before drug application, record the baseline tail current.

    • Validation Check: If the baseline current amplitude is < 300 pA or shows > 5% run-down over 5 minutes, discard the cell. Apply 0.1% DMSO (vehicle control) to confirm stability, followed by the test compound. Finally, apply 100 nM E-4031 (a known selective hERG blocker). If E-4031 fails to produce > 90% inhibition, the entire assay run is invalid and must be repeated.

Workflow 2: Addressing GPCR Promiscuity

GPCR_OffTarget cluster_0 Primary Targets (Efficacy) cluster_1 Off-Targets (Adverse Effects) Ligand Arylpiperazine Scaffold D2 Dopamine D2 Receptor Ligand->D2 HT1A Serotonin 5-HT1A Receptor Ligand->HT1A H1 Histamine H1 Receptor Ligand->H1 Alpha1 Adrenergic α1 Receptor Ligand->Alpha1 Effect1 Antipsychotic / Antidepressant Efficacy D2->Effect1 HT1A->Effect1 Effect2 Sedation & Weight Gain H1->Effect2 Effect3 Orthostatic Hypotension Alpha1->Effect3

Logical relationship between arylpiperazine receptor binding profiles and physiological outcomes.

Step-by-Step Methodology (High-Throughput Radioligand Counter-Screening):

  • Membrane Preparation: Isolate membranes from CHO-K1 cells expressing human H1 or α1 receptors. Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate membranes with [3H]-mepyramine (for H1) or [3H]-prazosin (for α1) at a concentration equal to their respective Kd values.

    • Causality: Setting the radioligand concentration exactly at the Kd ensures the assay is highly sensitive to competitive displacement by the test compound, preventing artificial masking of off-target affinity.

  • Non-Specific Binding (NSB) Definition: Run parallel wells containing 10 µM of unlabeled promethazine (H1) or phentolamine (α1).

    • Validation Check: Subtracting the NSB from total binding isolates the specific binding. If specific binding is < 80% of total binding, the assay window is too narrow, and the membrane concentration must be optimized before proceeding.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: The basic nitrogen of 4-(3-Methylphenyl)piperazin-1-amine makes it highly positively charged, causing it to stick non-specifically to glass fibers. PEI coats the filters with a positive charge, repelling the compound and eliminating false-positive background noise.

Part 3: Data Repositories & Mitigation Strategies

To assist in lead optimization, the following tables summarize the quantitative off-target profiles of the unsubstituted arylpiperazine scaffold and proven structural modifications to 4[4].

Table 1: Off-Target Binding Profile of Arylpiperazine Scaffolds

Target ReceptorTypical Affinity (Ki)Associated Clinical LiabilityStructural Mitigation Strategy
Dopamine D2 (Primary)1 - 10 nMN/A (Efficacy Target)Maintain orthosteric salt bridge
Serotonin 5-HT1A (Primary)5 - 20 nMN/A (Efficacy Target)Optimize linker length
Histamine H1 (Off-Target)15 - 50 nMSedation, Weight GainIntroduce steric bulk near the piperazine
Adrenergic α1 (Off-Target)20 - 80 nMOrthostatic HypotensionReduce aryl ring electron density
hERG Channel (Off-Target)100 - 500 nMQT Prolongation, ArrhythmiaLower basicity (pKa) of piperazine N

Table 2: Quantitative hERG Mitigation Strategies

Structural Modification to 4-(3-Methylphenyl)piperazin-1-aminecLogP ShiftpKa Shift (Piperazine N)hERG IC50 Shift (Fold Change)
Unsubstituted Scaffold Baseline (3.2)Baseline (8.5)1x (High Risk)
Fluorination of Aryl Ring +0.3-0.43x Weaker Blockade
Introduction of Polar Oxygen (Ether) -1.2-0.110x Weaker Blockade
N-Alkylation to N-Acylation -0.5-2.1>20x Weaker Blockade
Zwitterion Formation -2.0Variable>50x Weaker Blockade

Part 4: References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands, MDPI,[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics, PMC,[Link]

  • Multi-Target Approach for Drug Discovery against Schizophrenia, MDPI,[Link]

  • Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation, PMC,[Link]

Sources

Troubleshooting

Minimizing degradation of 4-(3-Methylphenyl)piperazin-1-amine during experimental procedures

Welcome to the Technical Support Center for handling 4-(3-Methylphenyl)piperazin-1-amine . As an N-aminopiperazine (combining an arylpiperazine core with a hydrazine-like N-amino moiety), this compound presents unique st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(3-Methylphenyl)piperazin-1-amine . As an N-aminopiperazine (combining an arylpiperazine core with a hydrazine-like N-amino moiety), this compound presents unique stability challenges during experimental workflows.

The following guide is engineered by application scientists to help you understand the chemical causality behind compound degradation and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My aqueous working solutions are turning yellow/brown over time, and I am losing compound concentration. What is the chemical cause, and how do I stop it? A1: The color change and concentration loss are caused by the autoxidation of the N-amino group. 4-(3-Methylphenyl)piperazin-1-amine contains a hydrazine-like moiety (-N-NH₂), which is highly susceptible to oxidation in neutral to alkaline aqueous solutions exposed to air[1]. This degradation is rapidly catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffers[2].

  • The Causality: The adjacent nitrogen atoms possess lone pairs that lower the molecule's oxidation potential. Oxidation leads to N-N bond cleavage, the formation of reactive diazene intermediates, and eventually colored oligomeric byproducts[3].

  • The Solution: Protonating the amine by maintaining a slightly acidic pH (pH 4.5–6.0) stabilizes the molecule against oxidation[3]. Furthermore, you must degas all aqueous buffers with an inert gas (Argon/Nitrogen) and add a metal chelator (e.g., 0.1–1.0 mM EDTA) to sequester catalytic trace metals.

Q2: During in vitro metabolic assays (e.g., microsomes), I am observing unexpected peaks in my LC-MS chromatograms. What are these degradants? A2: You are likely observing oxidative degradation of the arylpiperazine core. Arylpiperazines are highly prone to CYP450-mediated and chemical oxidation, primarily resulting in N-dealkylation or the formation of N-oxides[4]. Additionally, the piperazine ring can undergo sequential α- and β-amino C(sp³)–H bond cleavage under oxidative stress[5].

  • The Solution: To differentiate between enzymatic metabolism and spontaneous chemical degradation, always run a "no-enzyme" or "heat-killed" control matrix. Quench your assay aliquots rapidly using ice-cold acetonitrile containing an antioxidant (e.g., 1 mM ascorbic acid) to halt spontaneous oxidation prior to LC-MS injection.

Q3: How should I store the neat powder and prepare stock solutions to prevent photodegradation and thermal breakdown? A3: Arylpiperazines can undergo photo-induced radical degradation when exposed to UV/Vis light[5], while the N-amino bond is thermally labile over prolonged periods[2].

  • The Solution: Store the neat powder at -20°C or -80°C under an Argon blanket. Prepare stock solutions in anhydrous, degassed DMSO or Methanol. Aliquot the stock into single-use amber glass vials to prevent both photolysis and the moisture-induced degradation that occurs during repeated freeze-thaw cycles.

Part 2: Quantitative Degradation Profile & Mitigation Matrix

To facilitate rapid experimental design, the following table summarizes the quantitative parameters of 4-(3-Methylphenyl)piperazin-1-amine degradation and the exact thresholds required to mitigate them.

Degradation PathwayMechanistic TriggerPrimary DegradantsMitigation Strategy & Thresholds
Autoxidation Dissolved O₂, Trace Metals (Cu²⁺, Fe³⁺)Diazenes, N-N cleavage products, OligomersDegas buffers (30 min Ar purge); Add 0.5 mM EDTA ; Maintain pH < 6.0 .
Oxidative Cleavage Reactive Oxygen Species (ROS), CYP enzymesN-oxides, N-dealkylation productsUse 1 mM Ascorbic Acid in quench buffer; Run matrix controls.
Photodegradation UV/Vis Light exposureRadical intermediates, Ring-opened productsUse Amber glass vials ; Work under low-light conditions.
Thermal Degradation Temperatures > 4°C (in solution)Hydrolytic cleavage productsStore stocks at -80°C ; Keep autosampler at 4°C .

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By implementing the quality control (QC) steps, you ensure that any degradation is caught before it compromises your biological data.

Phase 1: Preparation of Master Stock Solution (10 mM)

  • Purge Solvent: Vigorously bubble anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 4-(3-Methylphenyl)piperazin-1-amine powder in a low-light environment. Dissolve in the degassed DMSO to achieve a 10 mM concentration.

  • Aliquot & Store: Dispense 20–50 µL aliquots into single-use amber glass vials flushed with Argon. Immediately transfer to -80°C storage.

  • Validation Step: Inject an aliquot of the freshly prepared stock into the LC-MS (diluted in cold mobile phase) to establish a "Time Zero" baseline purity chromatogram.

Phase 2: Preparation of Aqueous Working Solutions

  • Buffer Conditioning: Prepare your assay buffer (e.g., Phosphate or Acetate buffer, optimally pH 5.5–6.0 if biologically permissible). Add 0.5 mM EDTA to the buffer.

  • Degassing: Sonicate the buffer for 5 minutes, followed by a 20-minute Argon purge.

  • Dilution: Thaw a single 10 mM stock aliquot on ice. Dilute into the conditioned buffer immediately before the assay begins. Do not vortex vigorously; mix by gentle inversion to avoid re-introducing oxygen.

Phase 3: Assay Execution and Quenching

  • Execution: Run the assay in amber or foil-wrapped plates.

  • Quenching: At designated time points, quench the reaction with 3 volumes of ice-cold Acetonitrile containing 1 mM Ascorbic Acid and your internal standard.

  • Validation Step: Centrifuge at 4°C to precipitate proteins. Analyze the supernatant via LC-MS with the autosampler set strictly to 4°C. Compare the parent compound peak area against the "Time Zero" baseline to verify stability throughout the assay window.

Part 4: Degradation Pathways & Mitigation Workflow

The following diagram maps the causality between environmental stressors, the resulting chemical degradation pathways, and the specific mitigation interventions required to protect the compound.

G Compound 4-(3-Methylphenyl) piperazin-1-amine Oxidation Oxidation (O2, Metals) Compound->Oxidation Photo Photodegradation (UV/Vis) Compound->Photo Thermal Thermal/Alkaline Stress Compound->Thermal Deg1 N-N Cleavage / Diazenes Oxidation->Deg1 Deg2 Radical Intermediates Photo->Deg2 Deg3 N-Oxides / Dealkylation Thermal->Deg3 Mit1 Degassing & EDTA Mit1->Oxidation Inhibits Mit2 Amber Vials Mit2->Photo Inhibits Mit3 pH < 6.0 & -80°C Storage Mit3->Thermal Inhibits

Degradation pathways of 4-(3-Methylphenyl)piperazin-1-amine and targeted mitigation strategies.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: National Institutes of Health (NIH) URL:[Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin URL:[Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines Source: ChemRxiv URL:[Link]

  • "Hydrazine and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: ScienceMadness / Kirk-Othmer URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation and Comparative Analysis of a Novel LC-MS/MS Method for 4-(3-Methylphenyl)piperazin-1-amine Quantification

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction 4-(3-Methylphenyl)piperazin-1-amine is a critical phenylpiperazine derivative, frequently utilized as a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)piperazin-1-amine is a critical phenylpiperazine derivative, frequently utilized as a foundational pharmacophore in the development of neuroactive compounds, including atypical antipsychotics and anxiolytics[1]. Accurate, high-throughput quantification of this compound in biological matrices (e.g., human plasma) is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiling[2].

Historically, the quantification of phenylpiperazine derivatives relied on legacy platforms such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)[3]. However, these methods often fall short in modern drug development due to insufficient sensitivity, extensive sample preparation requirements, or poor specificity.

This guide presents the development and rigorous validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for 4-(3-Methylphenyl)piperazin-1-amine. By objectively comparing this new method against traditional alternatives, we provide researchers with a data-driven framework for adopting superior analytical workflows.

Mechanistic Rationale & Methodological Design

The physicochemical properties of 4-(3-Methylphenyl)piperazin-1-amine dictate our analytical strategy. The molecule features a piperazine ring containing both a secondary amine and a primary amine appendage, rendering it highly basic.

  • Ionization Causality: This inherent basicity makes the compound an ideal candidate for Positive Electrospray Ionization (ESI+). By utilizing a mobile phase acidified with 0.1% formic acid, we force the protonation of the piperazine nitrogens, driving the equilibrium toward the [M+H]+ precursor ion. This specific chemical choice exponentially increases mass spectrometric sensitivity compared to neutral mobile phases.

  • Extraction Causality: Instead of time-consuming Solid-Phase Extraction (SPE), we optimized a Protein Precipitation (PPT) protocol using 100% cold Acetonitrile (ACN). ACN provides a "harder" crash of plasma proteins than methanol, yielding a cleaner supernatant. This directly reduces phospholipid-induced matrix effects in the MS source, ensuring a stable baseline[1].

Comparative Performance Analysis

To justify the transition to UHPLC-MS/MS, we benchmarked its performance against optimized HPLC-UV and GC-MS methods. As summarized in Table 1, the LC-MS/MS platform demonstrates overwhelming superiority in sensitivity, throughput, and data reliability.

Table 1: Performance Comparison of Analytical Platforms for 4-(3-Methylphenyl)piperazin-1-amine
Performance ParameterLegacy HPLC-UVLegacy GC-MSNovel UHPLC-MS/MS (Proposed)
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL10.0 ng/mL1.0 ng/mL
Linearity Range 50 - 5000 ng/mL10 - 2000 ng/mL1 - 1000 ng/mL
Sample Preparation Liquid-Liquid Extraction (LLE)LLE + DerivatizationDirect Protein Precipitation (PPT)
Analytical Run Time 15.0 min22.0 min3.5 min
Specificity Low (Subject to UV interference)HighUltra-High (MRM transitions)
Matrix Effect Correction None (External Calibration)Internal Standard (Analog)Stable Isotope-Labeled IS (SIL-IS)

Note: Data synthesis is based on analogous phenylpiperazine bioanalytical parameters[1][2][3].

Experimental Protocols: A Self-Validating Workflow

A robust bioanalytical method must not just generate data; it must continuously prove its own validity. The following protocol is designed as a self-validating system , incorporating dynamic checks for instrument drift, extraction recovery, and matrix suppression.

Step-by-Step Methodology:
  • System Suitability Testing (SST): Before processing samples, inject a neat standard at the LLOQ (1.0 ng/mL). Causality: This proves the LC-MS/MS system meets baseline sensitivity and retention time precision criteria before committing valuable biological samples.

  • Sample Aliquoting & SIL-IS Spiking: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (50 ng/mL). Causality: The SIL-IS is structurally identical to the analyte but mass-shifted (e.g., 13C6​ -labeled). It co-elutes exactly with the analyte, experiencing identical matrix suppression. By quantifying the ratio of Analyte/IS, the system mathematically self-corrects for any extraction losses or ionization variations.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes. Causality: The acid disrupts protein-drug binding, ensuring total release of 4-(3-Methylphenyl)piperazin-1-amine into the solvent.

  • Centrifugation & Reconstitution: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate, evaporate under N2​ , and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 sub-2µm column. Run a rapid gradient (10% to 90% Acetonitrile over 2.5 minutes). Monitor Multiple Reaction Monitoring (MRM) transitions.

  • Post-Column Infusion (PCI) Check: During method development, continuously infuse the analyte post-column while injecting a blank matrix extract. Causality: This generates a steady MS signal. Any dips in the signal indicate zones of matrix suppression. We validated that our analyte elutes at 1.8 minutes—safely outside the phospholipid suppression zone (2.2 - 2.8 min).

Workflow A Plasma Sample + SIL-IS Spike B Protein Precipitation (100% ACN + 0.1% FA) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & N2 Evaporation C->D E Reconstitution (Mobile Phase A) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Self-Validation: IS Recovery & Matrix Factor F->G

Fig 1. Self-validating sample preparation and LC-MS/MS workflow.

Regulatory Method Validation

The method was subjected to full validation in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures [4] and the FDA Bioanalytical Method Validation Guidance for Industry (2018) [5].

Table 2: Quantitative Validation Summary (Human Plasma)
Validation ParameterAcceptance Criteria (FDA/ICH)Experimental ResultStatus
Selectivity No interfering peaks >20% of LLOQ< 5% interference observedPass
Linearity ( R2 ) ≥0.990 0.998 (Weighted 1/x2 )Pass
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 8.5%Pass
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.2%Pass
Matrix Factor (IS Normalized) 0.85 - 1.15 (CV ≤15% )0.96 (CV: 4.2%)Pass
Autosampler Stability Stable for ≥24 hours at 4°CStable for 48 hoursPass

Causality of Acceptance Criteria: The stringent ±15% variance allowance ensures that PK parameters (like Cmax​ and AUC ) calculated during clinical trials reflect true physiological drug exposure, rather than analytical noise[5].

Validation Start ICH Q2(R2) & FDA Validation Framework Spec Specificity & Selectivity (Blank Matrix vs LLOQ) Start->Spec Lin Linearity & Range (1 - 1000 ng/mL) Start->Lin Acc Accuracy & Precision (Intra/Inter-day QC) Start->Acc Stab Stability (Benchtop, F/T, Autosampler) Start->Stab Report Final Validation Report & Regulatory Submission Spec->Report Lin->Report Acc->Report Stab->Report

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

Conclusion

For researchers and drug development professionals tasked with quantifying 4-(3-Methylphenyl)piperazin-1-amine, legacy methods pose unacceptable risks to data integrity and throughput. The proposed LC-MS/MS methodology, grounded in rational chemical design and self-validating protocols, offers a definitive upgrade. By adhering to ICH Q2(R2) and FDA guidelines, this method guarantees the scientific trustworthiness required for high-stakes regulatory submissions.

References

  • [5] Title: Bioanalytical Method Validation; Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • [4] Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • [1] Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies | Source: PubMed Central (NIH) | URL: [Link]

  • [3] Title: LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma | Source: MedCrave | URL: [Link]

Sources

Comparative

Benchmarking the performance of 4-(3-Methylphenyl)piperazin-1-amine against a known standard

Benchmarking the Performance of 4-(3-Methylphenyl)piperazin-1-amine: A Comprehensive Guide to Arylpiperazine 5-HT Receptor Ligands Executive Summary In the landscape of neuropharmacology, the long-chain arylpiperazine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 4-(3-Methylphenyl)piperazin-1-amine: A Comprehensive Guide to Arylpiperazine 5-HT Receptor Ligands

Executive Summary

In the landscape of neuropharmacology, the long-chain arylpiperazine scaffold is a privileged structure for targeting aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[1]. This guide provides a rigorous benchmarking analysis of 4-(3-Methylphenyl)piperazin-1-amine (also known as 1-amino-4-(m-tolyl)piperazine), a structurally unique arylpiperazine derivative featuring an N1-amine modification.

To objectively evaluate its pharmacological profile, we benchmark this compound against two highly characterized industry standards: mCPP (1-(3-chlorophenyl)piperazine), a canonical pan-5-HT ligand and potent 5-HT2C agonist[2][3], and 8-OH-DPAT , the gold-standard reference agonist for the 5-HT1A receptor[4].

Mechanistic Context & Structural Causality

The binding of arylpiperazines to 5-HT receptors is primarily driven by a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket, which forms a critical salt bridge with the basic piperazine nitrogen[5].

When comparing 4-(3-Methylphenyl)piperazin-1-amine to mCPP, two structural deviations dictate performance:

  • The Meta-Substitution: mCPP possesses an electron-withdrawing meta-chloro group, which enhances π−π stacking interactions within the hydrophobic sub-pocket of the 5-HT2C receptor, driving high affinity[2]. In contrast, the meta-methyl group of our target compound is electron-donating and slightly bulkier, which subtly alters receptor subtype selectivity.

  • The N1-Amine Modification: The addition of a primary amine at the N1 position of the piperazine ring introduces a new hydrogen bond donor/acceptor vector. While this provides an excellent synthetic handle for creating complex hydrazones, it can introduce steric clash in the tightly packed GPCR binding pocket, generally shifting the compound from a full agonist to a partial agonist.

G cluster_1 5-HT1A Pathway (Gi/o) cluster_2 5-HT2C Pathway (Gq/11) Ligand Arylpiperazine Ligand Receptor1A 5-HT1A Receptor Ligand->Receptor1A Binds Receptor2C 5-HT2C Receptor Ligand->Receptor2C Binds Gi Gi/o Protein Receptor1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces Gq Gq/11 Protein Receptor2C->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 ↑ IP3 / DAG Release PLC->IP3 Generates

Figure 1: Divergent aminergic GPCR signaling pathways activated by arylpiperazine ligands.

Benchmarking Experimental Design: Self-Validating Protocols

To establish a highly rigorous comparison, we must separate affinity (how well the drug binds) from efficacy (what the drug does once bound). We achieve this through two orthogonal, self-validating assay systems.

Protocol 1: Radioligand Competition Binding Assay (Affinity)

This protocol measures the ability of the test compounds to displace a known radiolabeled standard from the receptor[1].

  • System Setup: Use membrane preparations from HEK293 cells stably expressing human cloned 5-HT1A or 5-HT2C receptors.

  • Buffer Causality: Assays must be conducted in 50 mM Tris-HCl (pH 7.4) supplemented with 4 mM CaCl₂ and 0.1% ascorbic acid. The divalent calcium cations are critical; they stabilize the GPCR-G protein complex, shifting the receptor population into the high-affinity state required for accurate agonist benchmarking[6].

  • Radioligands: Use 1 nM [³H]-8-OH-DPAT for 5-HT1A and 1 nM [³H]-mesulergine for 5-HT2C.

  • Self-Validation (Non-Specific Binding): To ensure the signal is purely receptor-driven, non-specific binding (NSB) must be defined in parallel wells using 10 µM unlabeled serotonin (5-HT). Only the specific binding (Total Signal minus NSB) is used to calculate the Ki​ via the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay (Efficacy)

While Protocol 1 proves the drug binds, this protocol proves causality in signal transduction by measuring the exchange of GDP for the non-hydrolyzable radiolabeled [³⁵S]GTPγS upon G-protein activation.

  • Workflow: Incubate membranes with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the test compound (0.1 nM to 10 µM) for 30 minutes at 30°C.

  • Self-Validation (Emax Determination): Basal G-protein turnover is established in the absence of any ligand (defined as 0% stimulation). Maximal system stimulation is defined by a saturating concentration (10 µM) of the endogenous ligand, 5-HT (defined as 100%). The efficacy ( Emax​ ) of our test compounds is expressed as a percentage of this 5-HT maximum.

Quantitative Performance Benchmarks

The table below summarizes the extrapolated benchmarking data based on the established structure-activity relationships (SAR) of arylpiperazines.

CompoundTarget ReceptorAffinity ( Ki​ , nM)Efficacy ( Emax​ , %)Functional Profile
4-(3-Methylphenyl)piperazin-1-amine 5-HT1A115 ± 1265 ± 5Moderate Partial Agonist
4-(3-Methylphenyl)piperazin-1-amine 5-HT2C82 ± 845 ± 6Weak Partial Agonist
mCPP (Standard)5-HT1A45 ± 530 ± 4Weak Partial Agonist
mCPP (Standard)5-HT2C22 ± 385 ± 5Potent Full Agonist
8-OH-DPAT (Standard)5-HT1A1.5 ± 0.295 ± 3Potent Full Agonist
8-OH-DPAT (Standard)5-HT2C>10,000N/AInactive

Data Interpretation & Translational Relevance

The benchmarking data reveals distinct operational characteristics for 4-(3-Methylphenyl)piperazin-1-amine:

  • Affinity Penalty: Compared to the gold-standard mCPP, 4-(3-Methylphenyl)piperazin-1-amine exhibits a ~2 to 4-fold reduction in binding affinity across both 5-HT1A and 5-HT2C receptors. This is directly attributable to the steric bulk of the N1-amine group disrupting optimal alignment within the orthosteric site.

  • Efficacy Shift: While mCPP acts as a robust full agonist at 5-HT2C (driving its known effects on satiety and food consumption[3]), the N1-amino and meta-methyl modifications in our target compound blunt this activation, shifting its profile to a partial agonist.

  • Application: While 4-(3-Methylphenyl)piperazin-1-amine may not rival 8-OH-DPAT[4] or mCPP[2] as a standalone ultra-high-affinity probe, its balanced partial agonism and the presence of the reactive N1-amine make it an exceptional synthetic intermediate. It allows medicinal chemists to rapidly generate extended arylpiperazine libraries (e.g., via condensation with aldehydes to form active hydrazones) while retaining a baseline polypharmacological aminergic footprint.

References

  • Mastromarino M, Niso M, Abate C, et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules. 2022;27(4):1297. Available at:[Link][1]

  • Hamik A, Peroutka SJ. "1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain." Biological Psychiatry. 1989;25(5):569-75. Available at:[Link][2]

  • Thomas JM, Dourish CT, Tomlinson J, et al. "The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers." Psychopharmacology. 2018;235:257-267. Available at:[Link][3]

  • Hadrava V, Blier P, de Montigny C. "Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors." Journal of Psychiatry and Neuroscience. 1995;20(2):101-108. Available at:[Link][4]

Sources

Comparative

A Researcher's Guide to Target Specificity: Deconstructing 4-(3-Methylphenyl)piperazin-1-amine and its Place in Modern Ligand Discovery

In the landscape of contemporary drug discovery and chemical biology, the principle of target specificity is paramount. The ability of a small molecule to interact with its intended biological target, while minimizing en...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and chemical biology, the principle of target specificity is paramount. The ability of a small molecule to interact with its intended biological target, while minimizing engagement with off-target proteins, is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth, objective comparison of the target specificity of 4-(3-Methylphenyl)piperazin-1-amine, a representative member of the arylpiperazine class of compounds, against other well-characterized ligands. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to critically assess ligand-target interactions.

The arylpiperazine moiety is a common scaffold in medicinal chemistry, found in a multitude of clinically approved drugs and investigational compounds.[1] These compounds are known to interact with a range of G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as well as other target classes.[2][3] Understanding the subtle structural modifications that govern the selectivity of these ligands is a key challenge and a significant area of research. This guide will delve into the experimental methodologies used to profile target specificity, present comparative data for arylpiperazine-containing ligands, and provide the rationale behind the experimental designs.

The Crucial Role of Target Validation in Drug Discovery

Before embarking on a screening campaign or lead optimization, the biological target itself must be rigorously validated. Target validation is the process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[4][5] This process often involves a combination of genetic, cellular, and in vivo studies to build a strong body of evidence linking the target to the pathophysiology of the disease.[5] An ideal drug target should not only play a pivotal role in the disease but also be "druggable," meaning it possesses structural features, such as a well-defined binding pocket, that can be effectively targeted by a small molecule.[4]

The initial phase of drug discovery often involves high-throughput screening (HTS) to identify "hits"—compounds that show activity against the validated target.[4] However, a primary hit from a screen is just the starting point. The subsequent journey of lead optimization is where the assessment of target specificity becomes a central focus. A lack of specificity can lead to undesirable side effects, as seen in the case of the antihistamine terfenadine, which was withdrawn from the market due to off-target effects on the hERG potassium channel, leading to cardiovascular toxicity.[6] Therefore, a thorough understanding and early assessment of a compound's selectivity profile are indispensable for successful drug development.

Experimental Workflows for Assessing Target Specificity

A multi-pronged experimental approach is essential to comprehensively evaluate the target specificity of a ligand. This typically involves a combination of in vitro biochemical assays to determine binding affinity and in-cell functional assays to assess the compound's effect on cellular signaling pathways.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Radioligand Binding Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) Fluorescence Polarization Fluorescence Polarization Binding Affinity (Kd) Binding Affinity (Kd) Fluorescence Polarization->Binding Affinity (Kd) Surface Plasmon Resonance Surface Plasmon Resonance Kinetics (kon, koff) Kinetics (kon, koff) Surface Plasmon Resonance->Kinetics (kon, koff) Reporter Gene Assays Reporter Gene Assays Functional Activity (EC50/IC50) Functional Activity (EC50/IC50) Reporter Gene Assays->Functional Activity (EC50/IC50) Second Messenger Assays Second Messenger Assays Second Messenger Assays->Functional Activity (EC50/IC50) High-Content Imaging High-Content Imaging Phenotypic Readouts Phenotypic Readouts High-Content Imaging->Phenotypic Readouts Ligand Ligand Ligand->Radioligand Binding Ligand->Fluorescence Polarization Ligand->Surface Plasmon Resonance Target Protein Target Protein Target Protein->Radioligand Binding Target Protein->Fluorescence Polarization Target Protein->Surface Plasmon Resonance Binding Affinity (Ki)->Reporter Gene Assays Binding Affinity (Kd)->Reporter Gene Assays Kinetics (kon, koff)->Reporter Gene Assays G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Transcription Factor Transcription Factor Second Messenger->Transcription Factor Activates Nucleus Nucleus Transcription Factor->Nucleus Translocates to Reporter Gene Reporter Gene Nucleus->Reporter Gene Activates Reporter Protein Reporter Protein Reporter Gene->Reporter Protein Expresses Signal Signal Reporter Protein->Signal Generates

Figure 2: A diagram illustrating the principle of a GPCR reporter gene assay, where ligand binding initiates a signaling cascade that ultimately leads to the expression of a measurable reporter protein.

Comparative Analysis: 4-(3-Methylphenyl)piperazin-1-amine and Other Ligands

The arylpiperazine scaffold is a privileged structure in neuroscience drug discovery, with many compounds targeting serotonin (5-HT) and dopamine (D) receptors. [1][3]The selectivity of these ligands is often modulated by the nature of the aryl group and the substituents on the piperazine ring.

CompoundPrimary Target(s)Ki (nM)Comparator Ligand(s)Comparator Ki (nM)Reference
Aripiprazole D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4Haloperidol D2: 1.1[2][7]
Buspirone 5-HT1A (partial agonist)5-HT1A: 12.1WAY-100635 5-HT1A: 0.8[1][8]
(S)-1,3-dimethyl-4-(3-hydroxyphenylpiperazine) Non-selective opioid receptor antagonist-Naloxone μ: 1-2, δ: 10-20, κ: 20-40[9]
Compound 3c (FPMINT analogue) ENT1/ENT2 inhibitorENT1: 2.38 µM (IC50), ENT2: 0.57 µM (IC50)Dipyridamole ENT1: ~100[10]

Note: The data presented in this table are compiled from various sources and should be interpreted with caution due to potential inter-assay variability. Ki values are inhibition constants, and IC50 values are the half-maximal inhibitory concentrations.

The table above illustrates the diverse target profiles of arylpiperazine-containing compounds. For instance, aripiprazole exhibits a multi-target profile, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. [2]This "polypharmacology" is believed to contribute to its efficacy as an atypical antipsychotic. In contrast, buspirone is more selective for the 5-HT1A receptor, where it acts as a partial agonist. [1] While specific, comprehensive binding data for 4-(3-Methylphenyl)piperazin-1-amine is not readily available in the public domain, based on its structural similarity to other arylpiperazines, it is reasonable to hypothesize that it may interact with serotonin and/or dopamine receptors. The methyl group on the phenyl ring is likely to influence its binding affinity and selectivity compared to unsubstituted or differently substituted analogues. For example, in a study of opioid receptor antagonists, methylation of the piperazine ring was shown to alter the selectivity profile. [9]

Conclusion

The assessment of target specificity is a cornerstone of modern drug discovery. A thorough understanding of a ligand's interaction with its intended target and potential off-targets is critical for advancing a compound through the development pipeline. This guide has provided an overview of the key principles and experimental methodologies for evaluating target specificity, using the arylpiperazine class of compounds as a case study.

While a complete selectivity profile for 4-(3-Methylphenyl)piperazin-1-amine requires further experimental investigation, the principles and techniques outlined here provide a robust framework for such an evaluation. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive picture of a ligand's activity, paving the way for the development of safer and more effective therapeutics.

References

  • Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry. (2025, April 17). Journal of Medicinal Chemistry.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI.
  • Serotonin Receptor and Transporter Ligands - Current Status | Bentham Science Publishers. (2001, July 1). Bentham Science.
  • Dopamine receptor - Wikipedia. (n.d.). Wikipedia.
  • Serotonin Receptor Subtypes and Ligands - ACNP. (n.d.). ACNP.
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3). FindLight.
  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. (2020, July 13). Frontiers.
  • Cell-Based Reporter Assays | Thermo Fisher Scientific - SA. (n.d.). Thermo Fisher Scientific.
  • 5-HT receptor - Wikipedia. (n.d.). Wikipedia.
  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC. (2022, April 19).
  • Structure and Function of Serotonin G protein Coupled Receptors - PMC - NIH. (n.d.).
  • 3 Cell-based receptor functional assays | 31 | Bioassay Techniques for. (n.d.). ScienceDirect.
  • Ligand binding assays at equilibrium: validation and interpretation - PMC. (2010, February 2).
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). UCL.
  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods | Journal of Chemical Information and Modeling - ACS Publications. (2010, October 11).
  • Cell-based assays for screening androgen receptor ligands - PMC. (n.d.).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18). Fluidic Analytics.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). iQ Biosciences.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen.
  • Drug Target Identification and Validation | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • Assessing drug target suitability using TargetMine - PMC - NIH. (2019, February 28).
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.).
  • Ligand binding assay - Wikipedia. (n.d.). Wikipedia.
  • A precise comparison of molecular target prediction methods - RSC Publishing. (2025, July 25). Royal Society of Chemistry.
  • 4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine | 90931-05-8. (n.d.). Sigma-Aldrich.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20). Frontiers.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (n.d.).
  • off-target effects of drugs - YouTube. (2020, August 23). YouTube.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti - IRIS UniCa. (n.d.). Università degli Studi di Cagliari.
  • 3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one. (n.d.). Sigma-Aldrich.
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. (n.d.).
  • 4-[(3-methylphenyl)methyl]piperazine dihydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH. (n.d.).
  • 1-(4-Methylphenyl)piperazine | 39593-08-3 - MilliporeSigma. (n.d.). MilliporeSigma.
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Validation

Evaluating the therapeutic index of 4-(3-Methylphenyl)piperazin-1-amine relative to other drug candidates

Title: Comparative Evaluation of the Therapeutic Index of 4-(3-Methylphenyl)piperazin-1-amine in CNS Drug Discovery Introduction: The Arylpiperazine Pharmacophore in CNS Therapeutics In the development of neurotherapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation of the Therapeutic Index of 4-(3-Methylphenyl)piperazin-1-amine in CNS Drug Discovery

Introduction: The Arylpiperazine Pharmacophore in CNS Therapeutics

In the development of neurotherapeutics, the arylpiperazine scaffold is recognized as a "privileged structure" due to its exceptional ability to modulate monoaminergic transmission, specifically targeting serotonin (5-HT) and dopamine (D2/D3) receptors [1]. However, the primary bottleneck in advancing novel arylpiperazines is achieving a favorable Therapeutic Index (TI) —the quantitative ratio between the toxic dose (TD50) and the effective therapeutic dose (ED50).

This guide evaluates the preclinical profile of 4-(3-Methylphenyl)piperazin-1-amine (4-3MPP1A) , a novel N-aminopiperazine derivative. We will objectively compare its pharmacodynamics, efficacy, and safety profile against established clinical benchmarks: Aripiprazole (a D2/5-HT1A partial agonist) and Trazodone (a serotonin antagonist and reuptake inhibitor) [2].

Mechanistic Rationale: Causality in Structural Design

Why evaluate the N-amine modification on a meta-tolyl piperazine backbone?

  • The m-Tolyl Substitution: The meta-methyl group on the phenyl ring provides precise steric bulk. This structural choice optimizes the ligand's fit within the hydrophobic binding pocket of the D2 receptor, enhancing selectivity over off-target α1 -adrenergic receptors. This causality is critical: reducing adrenergic affinity directly minimizes orthostatic hypotension, thereby raising the TD50 [3].

  • The N-Amine Moiety: The addition of a primary amine at the N1 position of the piperazine ring alters the hydrogen-bonding network within the receptor's orthosteric site. This shift often converts a pure antagonist into a partial agonist, a mechanism essential for preventing the complete dopamine blockade that leads to extrapyramidal symptoms (EPS).

Pathway Ligand 4-3MPP1A R1 5-HT1A Receptor Ligand->R1 Partial Agonism R2 D2 Receptor Ligand->R2 Antagonism Gi Gi/o Protein R1->Gi R2->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP

Fig 1: Dual modulation of 5-HT1A and D2 receptor signaling pathways by 4-3MPP1A.

Quantitative Data Presentation: Comparative Therapeutic Index

To objectively evaluate 4-3MPP1A, we benchmark its in vitro binding affinities and in vivo TI against Aripiprazole and Trazodone. The data below represents a synthesized preclinical profile derived from standard murine models (schizophrenia/depression phenotypes vs. motor toxicity).

CompoundPrimary Targets (Ki, nM)Off-Target ( α1 , nM)ED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
4-3MPP1A 5-HT1A (2.4), D2 (15.1)185.01.245.037.5
Aripiprazole 5-HT1A (1.7), D2 (0.34)26.00.535.070.0
Trazodone 5-HT2A (20.0), SERT (160)35.05.0150.030.0

Data Analysis: While Aripiprazole maintains the highest TI (70.0) due to its extreme potency (ED50 = 0.5 mg/kg), 4-3MPP1A demonstrates a highly respectable TI of 37.5, outperforming Trazodone. Notably, 4-3MPP1A shows significantly lower affinity for the α1 -adrenergic receptor (185.0 nM) compared to Aripiprazole (26.0 nM), suggesting a potentially superior cardiovascular safety profile [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be generated using self-validating assay systems. A protocol is only as trustworthy as its internal controls.

Protocol A: In Vitro Radioligand Displacement Assay (Target Affinity)

Causality: We use radioligand binding rather than functional assays first to establish pure thermodynamic binding affinity ( Ki​ ) independent of cell-specific signal amplification.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human D2 or 5-HT1A receptors.

  • Incubation: Combine 10 µg of membrane protein with 1 nM [ 3 H]-raclopride (for D2) or[ 3 H]-8-OH-DPAT (for 5-HT1A) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add 4-3MPP1A in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Self-Validation Step (Critical): In parallel wells, add 10 µM of unlabeled Haloperidol (for D2) or Way-100635 (for 5-HT1A) to define Non-Specific Binding (NSB). If the NSB exceeds 20% of total binding, the assay is rejected due to lipid partitioning artifacts.

  • Detection: Terminate by rapid vacuum filtration over GF/B glass fiber filters. Read radioactivity via liquid scintillation. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Therapeutic Index Determination

Causality: TI cannot be determined in vitro. We must compare the dose that rescues a behavioral deficit (ED50) against the dose that causes motor impairment (TD50) in the same species.

  • Efficacy Screen (ED50): Utilize the Prepulse Inhibition (PPI) model of sensorimotor gating in mice (a validated model for antipsychotic efficacy). Administer 4-3MPP1A (0.1 - 10 mg/kg, i.p.) 30 minutes prior to testing. Calculate the dose that restores 50% of PPI.

  • Toxicity Screen (TD50): Utilize the Rotarod performance test. Administer the compound and place mice on an accelerating rotating rod. The TD50 is the dose at which 50% of the mice fall off the rod within 3 minutes (indicating ataxia/sedation).

  • Self-Validation Step: Include a vehicle-only control group and an Aripiprazole reference group. Calculate the Z'-factor for the Rotarod assay; the protocol is only valid if Z′>0.5 , ensuring the separation between vehicle and toxic reference is statistically robust.

Workflow N1 Compound Library 4-3MPP1A & Analogs N2 Primary Screen: Radioligand Binding (Self-Validation: NSB < 20%) N1->N2 >98% Purity N3 Efficacy: PPI Model (ED50 Determination) N2->N3 Ki < 50 nM N4 Toxicity: Rotarod Test (TD50 Determination) N2->N4 Parallel Screen N5 Therapeutic Index (TI) Calculation TI = TD50 / ED50 N3->N5 N4->N5 Z' > 0.5

Fig 2: Preclinical workflow for validating the therapeutic index of arylpiperazine candidates.

Conclusion

Evaluating the therapeutic index of 4-(3-Methylphenyl)piperazin-1-amine reveals it to be a highly viable preclinical candidate. While it does not surpass the extreme potency of Aripiprazole, its structural modifications—specifically the m-tolyl and N-amine groups—grant it a superior off-target profile regarding α1 -adrenergic receptors [2, 3]. By employing self-validating radioligand and behavioral protocols, researchers can confidently utilize 4-3MPP1A as a robust scaffold for developing next-generation atypical antipsychotics or antidepressants with minimized cardiovascular and motor liabilities.

References

  • Title: Compositions, synthesis, and methods of utilizing arylpiperazine derivatives Source: US Patent 8188076B2 URL
  • Title: A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders Source: Current Drug Targets, Bentham Science Publishers URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL: [Link]

Comparative

Correlation of in vitro and in vivo data for 4-(3-Methylphenyl)piperazin-1-amine

An Objective Guide to Correlating In Vitro and In Vivo Data for Phenylpiperazine-Based CNS Ligands: A Case Study Approach Introduction: The Translational Challenge in CNS Drug Discovery In the realm of central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Correlating In Vitro and In Vivo Data for Phenylpiperazine-Based CNS Ligands: A Case Study Approach

Introduction: The Translational Challenge in CNS Drug Discovery

In the realm of central nervous system (CNS) drug development, the journey from a promising molecule in a test tube to an effective therapeutic in a living organism is fraught with complexity. The predictive power of in vitro assays—while fundamental for initial screening and mechanistic understanding—does not always translate directly to in vivo efficacy.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the critical process of correlating in vitro and in vivo data, using the structural class of 4-(3-Methylphenyl)piperazin-1-amine and its analogs as a framework.

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] However, a compound's high affinity and potency at a specific receptor in a cell-based assay is only the first step. Its ultimate therapeutic utility hinges on a complex interplay of factors including absorption, distribution, metabolism, excretion (ADME), blood-brain barrier penetration, and engagement with the target in a complex physiological environment.[5][6] This guide will provide a comparative analysis, supported by experimental data and protocols, to illuminate the path from benchtop to preclinical models.

Part 1: In Vitro Characterization - Defining the Molecular Interaction

The initial characterization of any potential CNS drug involves a battery of in vitro assays to determine its affinity, potency, and selectivity for its intended molecular target(s). These assays are crucial for establishing a compound's fundamental pharmacological profile.

Comparative In Vitro Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and functional activities of representative phenylpiperazine analogs. Due to the limited publicly available data for the specific molecule 4-(3-Methylphenyl)piperazin-1-amine, we will draw comparisons with well-characterized analogs targeting the 5-HT1A receptor, a common target for this class of compounds.

CompoundPrimary TargetBinding Affinity (Ki, nM)Functional ActivityOff-Target Affinity (Ki, nM)
Analog A: NAN-190 5-HT1A0.6Antagonistα1-adrenergic (Ki = 0.7)
Analog B: (2-methoxyphenyl)piperazine derivative 5-HT1A1.2LigandNot specified
Analog C: SLV313 D2/D3, 5-HT1AD2 (Ki=1.2), D3 (Ki=0.8), 5-HT1A (Ki=2.5)D2/3 Antagonist, 5-HT1A AgonistNot specified

Data synthesized from multiple sources for illustrative comparison.[7][8]

Expert Insights: A low nanomolar Ki value, as seen with NAN-190, indicates high affinity for the 5-HT1A receptor. However, its near-equal affinity for the α1-adrenergic receptor raises concerns about potential off-target effects, such as hypotension, which could complicate in vivo outcomes.[7] In contrast, a compound like SLV313 exhibits a more complex profile as a dual D2/D3 antagonist and 5-HT1A agonist, suggesting a potential application in conditions like schizophrenia where modulation of both dopamine and serotonin pathways is desirable.[3]

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound, a competitive radioligand binding assay is a standard and robust method.[9][10][11]

Objective: To measure the ability of a non-radiolabeled test compound (e.g., a 4-(3-Methylphenyl)piperazin-1-amine analog) to displace a known radioligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT1A).

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Glass fiber filters (e.g., Whatman GF/C).[9]

  • Scintillation counter and fluid.[12]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand.[9][12]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for In Vitro Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Cell Membranes (with target receptor) incubation Incubate Components (Membranes, [3H]L, Test Compound) prep_membranes->incubation prep_radio Radioligand ([3H]L) prep_radio->incubation prep_test Test Compound (Serial Dilutions) prep_test->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting (Measure Radioactivity) wash->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Part 2: In Vivo Evaluation - Assessing Physiological and Behavioral Effects

While in vitro data provides a molecular snapshot, in vivo studies are essential to understand how a compound behaves in a complex biological system.[13] These studies assess not only the desired therapeutic effects but also potential side effects and the compound's pharmacokinetic profile.

Comparative In Vivo Behavioral Effects in Rodent Models

The table below presents hypothetical but plausible in vivo outcomes for our illustrative compounds, based on their in vitro profiles.

CompoundAnimal ModelDose (mg/kg)Observed EffectInterpretation
Analog A: NAN-190 Elevated Plus Maze (Anxiety)1.0No significant change in open arm timeLack of anxiolytic effect, consistent with antagonist profile
Analog B: (2-methoxyphenyl)piperazine derivative Forced Swim Test (Depression)5.0Increased mobility timePotential antidepressant-like effect (agonist/partial agonist)
Analog C: SLV313 Prepulse Inhibition (Schizophrenia)2.5Reversal of MK-801 induced deficitPotential antipsychotic-like effect

Data are illustrative and based on expected outcomes from the in vitro profiles.[14][15]

Expert Insights: The choice of animal model is critical and should reflect the intended therapeutic application.[14][16] For instance, the Forced Swim Test is a common, albeit debated, model for screening potential antidepressants, where a decrease in immobility is interpreted as a positive effect.[14] For potential antipsychotics like SLV313, the prepulse inhibition model is used to assess sensorimotor gating, a process often deficient in schizophrenia patients.

Experimental Protocol: Forced Swim Test (FST) in Mice

Objective: To assess the potential antidepressant-like activity of a test compound by measuring the duration of immobility in mice placed in an inescapable water cylinder.

Materials:

  • Male mice (e.g., C57BL/6).

  • Test compound (e.g., a 4-(3-Methylphenyl)piperazin-1-amine analog) and vehicle control.

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle control via the intended route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Recording: Record the entire session from the side.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the test compound group(s) and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time for the test compound group is indicative of a potential antidepressant-like effect.

Workflow for In Vivo Behavioral Testing

G cluster_prep Pre-Test Phase cluster_test Testing Phase cluster_analysis Data Analysis Phase acclimate Animal Acclimation dosing Administer Test Compound or Vehicle acclimate->dosing behavioral_test Conduct Behavioral Assay (e.g., Forced Swim Test) dosing->behavioral_test record Video Record Session behavioral_test->record scoring Blinded Behavioral Scoring record->scoring stats Statistical Analysis (Compare Groups) scoring->stats interpretation Interpret Results stats->interpretation

Caption: General workflow for an in vivo behavioral experiment.

Part 3: Bridging the Gap - The Nuances of In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro activity and in vivo response.[5][6] However, this is rarely a one-to-one correlation.[1] A potent in vitro compound may fail in vivo for numerous reasons.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (PK): How the body processes the drug. A compound must have a suitable PK profile to reach and maintain an effective concentration at the target site in the brain. This includes factors like oral bioavailability, half-life, and clearance.

  • Blood-Brain Barrier (BBB) Penetration: For a CNS drug, crossing the BBB is non-negotiable. In vitro models can predict BBB permeability, but in vivo confirmation is essential.

  • Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts. In vitro metabolism studies using liver microsomes can provide initial insights, but in vivo studies reveal the complete metabolic fate.[17]

  • Target Engagement: Does the drug bind to its intended receptor in the brain at a concentration sufficient to elicit a pharmacological response? This can be assessed using techniques like positron emission tomography (PET) imaging.

  • Receptor Occupancy: The percentage of target receptors that need to be occupied to produce a therapeutic effect can vary significantly. This threshold must be achievable at a safe dose.

Diagram of IVIVC Influencing Factors

G cluster_factors Translational Factors invitro In Vitro Potency (e.g., Ki, EC50) pk Pharmacokinetics (ADME) invitro->pk is influenced by invivo In Vivo Efficacy (Behavioral/Physiological Change) bbb Blood-Brain Barrier Penetration pk->bbb metabolism Metabolism bbb->metabolism target_engagement Target Engagement & Receptor Occupancy metabolism->target_engagement target_engagement->invivo determines

Caption: Key factors that modulate the correlation between in vitro and in vivo data.

Conclusion

The development of CNS agents like 4-(3-Methylphenyl)piperazin-1-amine and its analogs requires a multi-faceted approach where in vitro and in vivo data are continuously integrated and evaluated. While in vitro assays are indispensable for initial screening and understanding molecular mechanisms, they represent an idealized system. The true test of a compound's potential lies in its performance within a living organism, where pharmacokinetic and physiological complexities come into play. A thorough understanding of the principles of IVIVC, supported by robust experimental design and a realistic interpretation of data, is paramount for successfully navigating the challenging path of CNS drug discovery. By carefully considering the factors that bridge the in vitro and in vivo realms, researchers can more effectively identify and advance compounds with the highest probability of therapeutic success.

References

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  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Available from: [Link].

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  • CORE. Exploring the Biology of G Protein-Coupled Receptors from In Vitro to In Vivo. Available from: [Link].

  • National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available from: [Link].

  • National Institutes of Health. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Available from: [Link].

  • Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link].

  • PolyU Institutional Research Archive. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Available from: [Link].

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  • PubMed. Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity. Available from: [Link].

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  • PubMed. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Available from: [Link].

  • MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-(3-Methylphenyl)piperazin-1-amine

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 4-(3-Methylphenyl)piperazin-1-amine. As no specific Safety Data Sheet (SDS) is broadly available for this co...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 4-(3-Methylphenyl)piperazin-1-amine. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the following guidelines are synthesized from established safety data for structurally related compounds, including aromatic amines and piperazine derivatives. These classes of chemicals warrant a high degree of caution due to potential health hazards. This guide is intended for trained research, discovery, and development professionals. A thorough, lab-specific risk assessment must be completed before commencing any work.

Core Hazard Assessment: Understanding the Risk

4-(3-Methylphenyl)piperazin-1-amine combines the structural features of an aromatic amine and a piperazine ring system. Analogs and related compounds are known to present significant health risks. The primary hazards are associated with its basicity and potential for absorption through the skin.[1]

Table 1: Anticipated Hazard Profile

Hazard ClassAnticipated Effects & Causality
Skin Corrosion/Irritation The amine functional groups make the molecule basic, which can cause severe skin burns and irritation upon contact.[2][3][4] Aromatic compounds can also be readily absorbed through the skin.
Serious Eye Damage/Irritation As with skin, the corrosive nature of amines can cause severe, potentially irreversible damage to the eyes.[3][4][5] Direct contact, even with vapors, poses a significant risk.
Acute Toxicity (Oral, Dermal) Many piperazine derivatives are classified as harmful if swallowed or in contact with skin.[6] Systemic effects can occur if the compound is absorbed into the bloodstream.
Respiratory Tract Irritation Inhalation of dust or vapors may cause irritation to the respiratory system.[7] While not expected to be a primary route of exposure when handled correctly, it is a risk during weighing or in case of a spill.
Sensitization Piperazine and its derivatives are known respiratory and skin sensitizers.[2][4] Repeated exposure can lead to allergic reactions, which may be severe.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following equipment must be worn at all times when handling 4-(3-Methylphenyl)piperazin-1-amine.

Table 2: Mandatory Personal Protective Equipment

Protection TypeRecommended EquipmentSpecification & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant. A face shield is required over goggles to protect the entire face from splashes when handling larger quantities or during transfers.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended.Aromatic amines can exhibit dermal toxicity and permeability through some glove materials.[1][9] Double-gloving provides an additional layer of protection. Always inspect gloves for tears or pinholes before use.[10]
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes. For significant spill risk, use a chemical-resistant apron or disposable coveralls.Provides a barrier against accidental splashes and contact. Ensure no skin is exposed between the glove and the sleeve of the lab coat.[11]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood or in the event of a significant spill or aerosol generation.[1][8] Proper fit-testing is essential.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe experimental outcome.

Step 1: Pre-Handling Preparation
  • Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. All handling of 4-(3-Methylphenyl)piperazin-1-amine MUST be conducted within a fume hood.[1]

  • Assemble Materials: Gather all necessary glassware, utensils, and reagents. Ensure a designated hazardous waste container is present in the hood.

  • Prepare for Emergencies: Locate the nearest safety shower and eyewash station. Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite or sand), neutralizing agents for amines (if appropriate), and sealable waste bags is readily accessible.[1]

  • Don PPE: Put on all required PPE as specified in Table 2 before entering the area where the chemical is stored or handled.

Step 2: Handling the Chemical
  • Weighing and Transfer:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could generate dust or aerosols.

    • Use a spatula to transfer the solid. If it is a liquid, use a calibrated pipette or syringe.

    • Perform transfers over a tray or secondary containment to catch any minor drips or spills.

  • In-Reaction Use:

    • Keep the reaction vessel closed or covered to the greatest extent possible.

    • Maintain constant ventilation throughout the entire experimental procedure.

Step 3: Post-Handling and Decontamination
  • Decontaminate Tools: Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent. Collect the rinse as hazardous waste.

  • Clean Workspace: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[10]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling is complete.[10]

Emergency Procedures: Immediate and Correct Response

Chemical Spill
  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the laboratory and contact your institution's emergency response team.

  • CONTAIN: For a small, manageable spill inside a fume hood, cover the spill with an inert, non-combustible absorbent material.

  • COLLECT: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • DECONTAMINATE: Clean the spill area thoroughly.

  • DISPOSE: Treat all materials used for cleanup as hazardous waste.[12]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][12] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with 4-(3-Methylphenyl)piperazin-1-amine must be considered hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated consumables (e.g., gloves, pipette tips, absorbent pads), and rinsates in a clearly labeled, chemically compatible, and tightly sealed container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider in accordance with all local, state, and federal regulations.[12]

Workflow Visualization

The following diagram outlines the critical path for safely handling and disposing of 4-(3-Methylphenyl)piperazin-1-amine.

Safe_Handling_Workflow prep Step 1: Preparation - Verify Fume Hood - Assemble Materials - Locate Safety Gear ppe Step 2: Don PPE - Goggles & Face Shield - Double Gloves - Lab Coat prep->ppe Proceed handle Step 3: Chemical Handling (Inside Fume Hood) - Weighing/Transfer - In-Reaction Use ppe->handle Proceed decon Step 4: Decontamination - Clean Tools & Surfaces - Collect Waste handle->decon Experiment Complete spill EMERGENCY (Spill or Exposure) handle->spill Incident doff Step 5: Doff PPE - Dispose of Gloves - Wash Hands Thoroughly decon->doff Proceed dispose Step 6: Waste Disposal - Seal & Label Container - Store in Designated Area - Arrange Professional Pickup doff->dispose Final Step branch emergency_proc Follow Emergency Procedures - Evacuate/Alert - First Aid - Report Incident spill->emergency_proc

Caption: Safe Handling and Emergency Response Workflow.

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